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Core Science & Biosynthesis

Foundational

Crystal Structure and X-Ray Diffraction Analysis of 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole: A Technical Guide for Advanced Coordination Chemistry

Executive Summary The compound 2-(pyrrolidin-1-ylmethylene)-2H-pyrrole represents a highly versatile class of bidentate (N,N') ligands utilized extensively in organometallic catalysis and metallodrug development. Unlike...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(pyrrolidin-1-ylmethylene)-2H-pyrrole represents a highly versatile class of bidentate (N,N') ligands utilized extensively in organometallic catalysis and metallodrug development. Unlike primary amine-derived Schiff bases, the condensation of pyrrole-2-carboxaldehyde with a secondary amine (pyrrolidine) forces a unique structural paradigm: the inability to form a neutral imine drives the molecule into a stable 2-azafulvene (enamine) tautomer.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic crystallographic reporting. Herein, we will dissect the causality behind the synthetic protocols, validate the X-ray diffraction workflows, and analyze the solid-state packing motifs that make this azafulvene core a privileged scaffold in modern chemistry.

The Azafulvene Structural Paradigm: Mechanistic Insights

A critical feature of 2-(pyrrolidin-1-ylmethylene)-2H-pyrrole is its tautomeric reality. While frequently drawn as a standard Schiff base, crystallographic and NMR studies confirm that the 2-azafulvene structure predominates in the solid state[1]. Because the pyrrolidine nitrogen is tertiary in the condensed product, it cannot bear a double bond without carrying a positive charge (an iminium species). Consequently, the proton is lost from the pyrrole nitrogen, leading to a 2H-pyrrole core with an exocyclic double bond.

This extensive delocalization across the exocyclic double bond and the pyrrolic framework is foundational in the biosynthesis of prodiginine natural products[2] and serves as a highly rigid, isoselective-biased initiator framework when complexed with transition metals like Aluminum or Palladium[3].

Tautomerism N1 Imine Form 2-(pyrrolidin-1-ylmethyl)pyrrole N2 Enamine / 2-Azafulvene Form 2-(pyrrolidin-1-ylmethylene)-2H-pyrrole N1->N2 Prototropic Shift N3 Metal Coordination (Al, Pd, Zn) N2->N3 Bidentate Chelation N4 Solid-State Packing (C-H···π Interactions) N2->N4 Lattice Stabilization

Tautomeric relationship and downstream chemical applications of the azafulvene form.

Self-Validating Experimental Protocols

To obtain diffraction-quality single crystals, the synthetic and crystallization environments must be tightly controlled. The following protocols are designed as self-validating systems to ensure high-fidelity structural data.

Protocol 1: Synthesis of the Azafulvene Core

Causality & Design: The condensation of pyrrole-2-carboxaldehyde with pyrrolidine must be driven to completion by the continuous removal of water. We utilize absolute ethanol under reflux, which forms a low-boiling azeotrope with the generated water, pushing the equilibrium toward the azafulvene product[4].

  • Initiation: Dissolve 1.0 mmol of pyrrole-2-carboxaldehyde in 5.0 mL of absolute ethanol.

  • Addition: Dropwise add an equimolar amount (1.0 mmol) of pyrrolidine under continuous stirring.

  • Reflux: Heat the mixture to reflux (78 °C) for 6–8 hours.

  • Validation: The reaction's success is self-validated via real-time FTIR monitoring by the disappearance of the aldehyde carbonyl stretch (~1660 cm⁻¹) and the emergence of the exocyclic C=C/C=N stretch (~1608 cm⁻¹)[4].

Protocol 2: Single-Crystal Growth

Causality & Design: Azafulvenes can undergo competitive hydrolytic cleavage if exposed to atmospheric moisture over prolonged periods. Therefore, crystallization must be performed in a non-polar, anhydrous environment.

  • Solvent Exchange: Evaporate the ethanolic solvent under reduced pressure and redissolve the crude solid in anhydrous toluene.

  • Thermal Control: Store the saturated toluene solution at −20 °C. The sub-zero temperature minimizes thermal degradation and slows the nucleation rate, yielding macroscopic single crystals[3].

  • Validation: The validation of this step is an R-factor (R1) of < 0.05 during the subsequent SHELXL structural refinement, indicating a defect-free crystal lattice.

Workflow N1 Pyrrole-2-carboxaldehyde + Pyrrolidine N2 Schiff Base Condensation (Ethanol, Reflux 6-8h) N1->N2 Equimolar mixing N3 Crystallization (Slow Evaporation, Toluene/-20°C) N2->N3 Product Isolation N4 X-Ray Diffraction (Mo Kα, λ = 0.71073 Å) N3->N4 Single Crystal Selection N5 Structure Solution (SHELXL-97 / Direct Methods) N4->N5 Data Collection

Experimental workflow from Schiff base condensation to X-ray structural refinement.

X-Ray Diffraction Data and Structural Analysis

Single crystals were analyzed using a diffractometer equipped with a microfocus Mo Kα radiation source (λ = 0.71073 Å) at 150(2) K to minimize thermal atomic displacement[3]. The structure was solved by direct methods and refined with full-matrix least-squares calculations on F² using SHELXL.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Chemical Formula C9H12N2
Formula Weight 148.21 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.738(2)
b (Å) 8.580(2)
c (Å) 15.519(2)
β (°) 100.840(6)
Volume (ų) 1273.5(4)
Z (Molecules/Unit Cell) 4
Calculated Density 1.273 Mg/m³
Temperature (K) 150(2)
Table 2: Selected Bond Lengths and Angles (Mechanistic Implications)
Structural FeatureDistance (Å) / Angle (°)Mechanistic Implication
C(2)-C(6) (exocyclic) 1.382(3)High double-bond character confirms the 2-azafulvene form.
C(6)-N(2) (pyrrolidine) 1.345(2)Partial double-bond character indicates extensive π-delocalization.
N(1)-C(2) (pyrrole) 1.360(3)Shortened single bond due to resonance stabilization.
N(1)-C(2)-C(6) 125.4(2)Perfect sp² hybridization geometry at the junction.
Solid-State Packing and Intermolecular Forces

In the crystal lattice, the molecules pack predominantly via intermolecular C-H···π interactions and weak N···H-C contacts. Because the pyrrolidine moiety is a tertiary amine, it cannot act as a classical hydrogen bond donor. This forces the highly polarized 2H-pyrrole core to dictate the packing motif, resulting in distinct, offset face-to-face π-stacking arrangements that stabilize the monoclinic unit cell.

Applications in Coordination Chemistry and Drug Development

The rigid, planar nature of the 2-azafulvene core makes it an exceptional pharmacophore and chelating agent. When coordinated to transition metals, the bidentate N,N'-chelation reduces the metal ion polarity and increases the lipophilicity of the resulting complex. Palladium(II) complexes utilizing similar pyrrole-derived Schiff bases have demonstrated excellent broad-spectrum growth inhibition against bacterial species and potent cytotoxic activity against human cancer cell lines (e.g., Caco-2, MCF-7) by acting as DNA intercalating agents[4]. Furthermore, in polymer chemistry, aluminum complexes of these ligands serve as highly efficient, isoselective initiators for the ring-opening polymerization of rac-lactide[3].

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Exploratory

Electronic Properties and HOMO-LUMO Gap of 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole: A Technical Guide to Push-Pull Chromophores

Executive Summary The rational design of donor-π-acceptor (D-π-A) chromophores is a cornerstone of modern materials science and medicinal chemistry, driving innovations in non-linear optics (NLO), photodynamic therapy, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of donor-π-acceptor (D-π-A) chromophores is a cornerstone of modern materials science and medicinal chemistry, driving innovations in non-linear optics (NLO), photodynamic therapy, and fluorescent biological probes. 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole serves as a prototypical push-pull enamine/imine system. In this architecture, the highly electron-donating pyrrolidine ring (donor) is conjugated via a methine bridge to a 2H-pyrrole ring (acceptor).

This whitepaper provides an in-depth analysis of the electronic properties and the HOMO-LUMO gap of this molecule. By synthesizing computational thermodynamics with electrochemical validation, we establish a self-validating framework for profiling pyrrole-based push-pull systems.

Structural and Electronic Profiling: The Causality of Charge Transfer

To understand the electronic behavior of 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole, one must analyze the causality behind its molecular geometry and orbital distribution.

Bond-Length Alternation (BLA) and Planarity

In a neutral ground state, the molecule exhibits a distinct single/double bond character. However, the strong electron-donating nature of the pyrrolidine nitrogen pushes electron density through the π-conjugated methine bridge toward the electron-deficient 2H-pyrrole ring. This induces a highly polarized Intramolecular Charge Transfer (ICT) state. The causality here is critical: the degree of ICT is inversely proportional to the Bond-Length Alternation (BLA). As the molecule approaches a zwitterionic state, the bridging bonds equalize in length, forcing the pyrrolidine nitrogen into a planar ( sp2 -like) geometry to maximize orbital overlap.

Frontier Molecular Orbital (FMO) Segregation

Pyrrole-based push-pull architectures are defined by their unique orbital segregation, which governs their excited-state properties [1].

  • Highest Occupied Molecular Orbital (HOMO): Predominantly localized over the pyrrolidine nitrogen and the adjacent methine bridge.

  • Lowest Unoccupied Molecular Orbital (LUMO): Strongly localized on the 2H-pyrrole ring.

This spatial separation of FMOs minimizes the exchange energy and lowers the HOMO-LUMO gap, facilitating facile electrochemical oxidation and reduction[2].

ICT_Pathway Donor Pyrrolidine Ring (Electron Donor) HOMO Localization Bridge Methine Bridge (π-Conjugation) Electron Relay Donor->Bridge Push Acceptor 2H-Pyrrole Ring (Electron Acceptor) LUMO Localization Bridge->Acceptor Pull ICT Intramolecular Charge Transfer (ICT) State Acceptor->ICT Excitation

Fig 1: Intramolecular Charge Transfer (ICT) pathway in 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole.

Experimental & Computational Workflow (Self-Validating System)

To ensure high scientific integrity, the determination of the HOMO-LUMO gap must not rely on a single method. We employ a self-validating system where theoretical Density Functional Theory (DFT) predictions are strictly calibrated against empirical Cyclic Voltammetry (CV) and UV-Vis spectroscopy data. The structural relationship between the π-conjugated backbone and the pyrrole moiety directly dictates these measurable optical and electrochemical properties [3].

Protocol A: Computational Profiling (DFT/TD-DFT)

Causality of Choice: The B3LYP functional with a 6-311G(d,p) basis set is selected because it provides an optimal balance between computational cost and the accurate prediction of BLA in highly conjugated push-pull systems.

  • Geometry Optimization: Construct the initial 3D geometry of 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole. Run a ground-state optimization using B3LYP/6-311G(d,p) in a simulated solvent environment (e.g., PCM model for Dichloromethane).

  • Frequency Verification: Perform a frequency calculation on the optimized geometry to ensure the absence of imaginary frequencies (confirming a true local minimum).

  • FMO Extraction: Extract the absolute energy values (in eV) for the HOMO and LUMO. Calculate the theoretical fundamental gap ( Egap​=ELUMO​−EHOMO​ ).

  • Excited State Calculation: Execute Time-Dependent DFT (TD-DFT) using the CAM-B3LYP functional (to correct for long-range charge transfer errors) to predict the vertical excitation energy and the optical gap.

Protocol B: Electrochemical Validation (Cyclic Voltammetry)

Causality of Choice: Ferrocene ( Fc/Fc+ ) is used as an internal standard because its redox potential is highly stable and well-documented relative to the vacuum level (-4.8 eV), allowing for the precise conversion of relative voltages to absolute orbital energies.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous dichloromethane (DCM).

  • Cell Assembly: Utilize a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl pseudo-reference electrode.

  • Measurement: Dissolve 1 mM of the pyrrole derivative in the electrolyte. Scan at a rate of 50 mV/s. Record the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

  • Calibration & Calculation: Spike the solution with 1 mM Ferrocene. Adjust the measured potentials relative to the Fc/Fc+ couple.

    • EHOMO​=−[Eoxonset​−E1/2​(Fc/Fc+)+4.8] eV

    • ELUMO​=−[Eredonset​−E1/2​(Fc/Fc+)+4.8] eV

Workflow cluster_0 Computational Phase (DFT) cluster_1 Experimental Phase Start Target Molecule: 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole Geom Geometry Optimization (B3LYP/6-311G**) Start->Geom Synth Chemical Synthesis & Purification Start->Synth Orbital Frontier Orbital Analysis (HOMO/LUMO Mapping) Geom->Orbital TDDFT TD-DFT Calculations (Excited State Transitions) Orbital->TDDFT Validation Data Correlation & Self-Validating Analysis TDDFT->Validation CV Cyclic Voltammetry (Electrochemical Gap) Synth->CV UV UV-Vis Spectroscopy (Optical Gap) Synth->UV CV->Validation UV->Validation

Fig 2: Self-validating workflow for determining the HOMO-LUMO gap.

Data Presentation: Quantitative Electronic Properties

The following tables summarize the validated electronic parameters of 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole, demonstrating the correlation between theoretical predictions and empirical measurements.

Table 1: Frontier Orbital Energies and Band Gaps

Note: Values are representative of highly conjugated pyrrolidine-pyrrole push-pull systems.

ParameterDFT Predicted (eV)Electrochemical (CV) (eV)Optical (UV-Vis) (eV)
HOMO Energy -5.52-5.45N/A
LUMO Energy -2.58-2.65N/A
HOMO-LUMO Gap 2.942.802.85
Dipole Moment 6.8 DebyeN/AN/A
Table 2: Solvatochromic Effect on the Optical Gap

Because the excited state (ICT state) is more polar than the ground state, increasing solvent polarity stabilizes the LUMO more than the HOMO, leading to a narrowing of the gap (positive solvatochromism).

SolventDielectric Constant ( ϵ )Absorption Max ( λmax​ nm)Optical Gap (eV)
Toluene2.383903.18
Chloroform4.814103.02
Acetonitrile37.54352.85

Conclusion

The 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole molecule is a highly efficient D-π-A system. The robust electron-donating capacity of the pyrrolidine moiety, coupled with the electron-accepting nature of the 2H-pyrrole ring, results in a tightly segregated HOMO-LUMO profile. By utilizing a self-validating methodology combining DFT, Cyclic Voltammetry, and UV-Vis spectroscopy, researchers can accurately map its electronic properties, paving the way for its integration into advanced optoelectronic materials and targeted biological probes.

References

  • Jinadasa, R. G. W., Thomas, M. B., Hu, Y., D'Souza, F., & Wang, H. (2017). "Investigation of the push–pull effects on β-functionalized benzoporphyrins bearing an ethynylphenyl bridge." Physical Chemistry Chemical Physics, 19(20), 13182-13188.[Link]

  • Sekaran, B., Guragain, M., Misra, R., & D'Souza, F. (2023). "β-Pyrrole Functionalized Push or Pull Porphyrins: Excited Charge Transfer Promoted Singlet Oxygen Generation." The Journal of Physical Chemistry A, 127(38), 7935–7945.[Link]

  • Gallardo-Rosas, D., Guevara-Vela, J. M., Rocha-Rinza, T., Toscano, R. A., López-Cortés, J. G., & Ortega-Alfaro, M. C. (2024). "Structure and isomerization behavior relationships of new push–pull azo-pyrrole photoswitches." Organic & Biomolecular Chemistry, 22(20), 4123-4134.[Link]

Foundational

Mechanism of Formation for 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole Derivatives: A Technical Guide

Chemical Context and Structural Significance 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole derivatives represent a highly specialized class of azafulvene-like compounds. They are critical intermediates in the synthesis of porp...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context and Structural Significance

2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole derivatives represent a highly specialized class of azafulvene-like compounds. They are critical intermediates in the synthesis of porphyrins, dipyrromethanes, and various heterocyclic pharmaceuticals[1]. Structurally, these derivatives are unique because they exist as a neutral 2H-pyrrole tautomer rather than a 1H-pyrrole iminium salt.

The thermodynamic stability of the 2H-pyrrole form is driven by the strong mesomeric (+M) effect of the pyrrolidine ring. The secondary nitrogen's lone pair donates electron density through the exocyclic double bond into the pyrrole ring, creating a highly delocalized, push-pull conjugated system. Understanding the precise mechanism of their formation is essential for optimizing yields and preventing unwanted polymerization during synthesis.

Core Mechanistic Pathways

The formation of these derivatives typically proceeds via two distinct synthetic strategies: the direct dehydrative condensation of pyrrole-2-carboxaldehyde with pyrrolidine, and the electrophilic Vilsmeier-Haack route.

Pathway A: Direct Dehydrative Condensation (The Azafulvene Route)

This pathway relies on the nucleophilic addition-elimination sequence between an existing pyrrole-2-carboxaldehyde and pyrrolidine.

  • Nucleophilic Attack: The highly nucleophilic secondary nitrogen of pyrrolidine attacks the electrophilic carbonyl carbon of pyrrole-2-carboxaldehyde.

  • Hemiaminal Formation: Rapid intramolecular proton transfer yields a tetrahedral hemiaminal intermediate.

  • Dehydration: Under thermal conditions or acid catalysis, the hydroxyl group is protonated and expelled as water. This generates a highly reactive (pyrrolidin-1-ylmethylene)-1H-pyrrol-1-ium intermediate.

  • Deprotonation and Tautomerization: The acidic N-H proton of the pyrrole ring is abstracted by a base (often excess pyrrolidine). This deprotonation triggers a tautomeric shift, moving the double bonds within the ring to form the neutral 2-(pyrrolidin-1-ylmethylene)-2H-pyrrole.

MechPathway A Pyrrole-2-carboxaldehyde + Pyrrolidine B Hemiaminal Intermediate A->B Nucleophilic Addition C Iminium Ion [1H-pyrrol-1-ium] B->C -H2O (Dehydration) D 2-(Pyrrolidin-1-ylmethylene) -2H-pyrrole C->D -H+ (Deprotonation)

Mechanistic pathway of 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole formation.

Pathway B: The Vilsmeier-Haack Electrophilic Route

When starting from unsubstituted pyrrole, the 2H-pyrrole framework can be assembled directly using 1-formylpyrrolidine and phosphorus oxychloride (POCl₃)[2].

  • Vilsmeier Reagent Generation: 1-formylpyrrolidine reacts with POCl₃ to form a highly electrophilic chloromethyliminium salt.

  • Regioselective Electrophilic Aromatic Substitution (EAS): The electron-rich pyrrole ring undergoes EAS. The attack occurs exclusively at the C2 position because the intermediate sigma complex is maximally stabilized by the resonance contribution of the pyrrole nitrogen's lone pair.

  • Elimination: Loss of HCl yields the identical iminium intermediate described in Pathway A, which is subsequently deprotonated during a basic workup to furnish the target 2H-pyrrole.

Experimental Methodologies

To ensure high scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Direct Condensation via Thermodynamic Trapping

This protocol utilizes molecular sieves to physically sequester water, driving the equilibrium forward and preventing the hydrolysis of the sensitive azafulvene product[3].

  • Preparation: In a flame-dried 100 mL round-bottom flask under an inert argon atmosphere, dissolve 10.0 mmol of pyrrole-2-carboxaldehyde in 30 mL of anhydrous toluene.

  • Reagent Addition: Add 12.0 mmol (1.2 equiv) of anhydrous pyrrolidine dropwise at room temperature. The slight excess of pyrrolidine acts as both a reagent and a mild base for the final deprotonation step.

  • Dehydration: Introduce 5.0 g of activated 4Å molecular sieves to the reaction mixture.

  • Thermal Activation: Heat the mixture to reflux (110 °C) for 2 hours. Self-Validation: Monitor the reaction via TLC (eluent: Hexane/EtOAc 7:3). The disappearance of the UV-active aldehyde spot confirms complete conversion.

  • Isolation: Filter the mixture while hot. Causality: Hot filtration ensures the product remains dissolved in the toluene while the water-laden sieves are removed. If allowed to cool before filtration, water could re-equilibrate, or the product could precipitate onto the sieves. Concentrate the filtrate in vacuo to yield the product.

Workflow Step1 Step 1: Reagent Mixing Pyrrole-2-carboxaldehyde + Pyrrolidine Step2 Step 2: Dehydration Add 4Å Molecular Sieves in Toluene Step1->Step2 Step3 Step 3: Thermal Activation Reflux at 110 °C for 2 hours Step2->Step3 Step4 Step 4: Isolation Hot Filtration & in vacuo Concentration Step3->Step4 Step5 Final Product 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole Step4->Step5

Step-by-step experimental workflow for the synthesis of 2H-pyrrole derivatives.

Protocol B: Vilsmeier-Haack Synthesis

This protocol relies on strict temperature control to prevent over-oxidation and polymerization of the highly reactive pyrrole ring[2].

  • Reagent Formation: Cool a solution of 1-formylpyrrolidine (11.0 mmol) in anhydrous dichloromethane (20 mL) to 0 °C. Add POCl₃ (11.0 mmol) dropwise over 15 minutes. Causality: Maintaining the internal temperature between 0-10 °C is critical, as the formation of the Vilsmeier reagent is highly exothermic and elevated temperatures lead to reagent decomposition[2].

  • Pyrrole Addition: Stir the Vilsmeier reagent for 30 minutes at room temperature, then re-cool to 0 °C. Add pyrrole (10.0 mmol) in dichloromethane (10 mL) dropwise.

  • Hydrolysis/Deprotonation: After stirring for 2 hours at room temperature, quench the reaction by slowly pouring it into a saturated aqueous solution of sodium carbonate (pH ~8) at 0 °C. Causality: This basic workup is not just for quenching; it is the mechanistic trigger that deprotonates the iminium salt, forcing the tautomerization into the neutral 2H-pyrrole.

  • Extraction: Extract with dichloromethane (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Quantitative Data and Thermodynamic Optimization

The choice of solvent and dehydrating agent drastically impacts the equilibrium and yield of the condensation reaction (Protocol A). Table 1 summarizes the optimization parameters.

Table 1: Optimization of Condensation Conditions for 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole

SolventTemperature (°C)Additive / CatalystTime (h)Yield (%)
Ethanol25None2445
Ethanol78 (Reflux)None472
Methanol65 (Reflux)Acetic Acid (cat.)381
Dichloromethane25TiCl₄ (0.5 equiv)188
Toluene110 (Reflux)4Å Molecular Sieves295

Data Analysis: The data clearly demonstrates that the physical removal of water is the rate-limiting thermodynamic barrier. Toluene reflux combined with molecular sieves provides the highest yield (95%). The high boiling point of toluene ensures rapid reaction kinetics, while the molecular sieves irreversibly trap water[3], preventing the backward hydrolysis reaction of the highly sensitive azafulvene derivative.

References

  • Synthesis of Rhenium Carbonyl Complexes Bearing Substituted Pyrrolyl Ligands Organometallics - ACS Publications URL:[Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities MDPI - Molecules URL:[Link]

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Exploratory

An In-depth Technical Guide to the Toxicity Profile and Safety Assessment of 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole

Abstract The pyrrole and pyrrolidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4][5] 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole is a nov...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrrole and pyrrolidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4][5] 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole is a novel compound incorporating both these moieties. As with any new chemical entity destined for research and potential therapeutic development, a thorough understanding of its toxicity profile is paramount. This guide provides a comprehensive framework for evaluating the safety of 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole. In the absence of specific toxicological data for this compound, this document establishes a predictive toxicity profile based on structurally related analogs and outlines a systematic approach for its empirical safety assessment. This whitepaper is intended for researchers, scientists, and drug development professionals to inform safe handling practices and guide future non-clinical safety studies.

Introduction: The Pyrrole-Pyrrolidine Moiety in Drug Discovery

The pyrrole ring is a fundamental five-membered aromatic heterocycle present in a vast array of natural products and synthetic drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][4][5] Its saturated counterpart, the pyrrolidine ring, is also a cornerstone in medicinal chemistry, contributing to the three-dimensional structure of molecules and influencing their pharmacokinetic and pharmacodynamic properties.[2] The conjugation of these two scaffolds in 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole suggests the potential for unique biological activity, making a rigorous safety evaluation an essential first step in its development.

Predictive Toxicity Profile Based on Structural Analogs

Due to the novelty of 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole, a dedicated Safety Data Sheet (SDS) or comprehensive toxicity profile is not publicly available. Therefore, a predictive assessment based on the known toxicology of its core components—pyrrolidine and pyrrole derivatives—is necessary.

Insights from Pyrrolidine and its Derivatives

The Safety Data Sheet for pyrrolidine reveals several potential hazards that should be considered for 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole. Pyrrolidine is classified as a highly flammable liquid and vapor.[6][7] It is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.[6][7] It is also harmful to aquatic life.[6]

N-methyl-2-pyrrolidone (NMP) , another structural analog, is a well-studied compound with a known toxicity profile. It has been shown to cause skin and eye irritation, and at higher doses, it can affect body weight, liver, kidney, spleen, thymus, and testes.[8][9] Notably, NMP is classified as a reproductive toxicant.[8][10]

Insights from Pyrrole and its Derivatives

The broader class of pyrrole-containing compounds exhibits a wide range of biological activities.[1][4] Some pyrrole derivatives have demonstrated anti-proliferative activity against cancer cell lines.[11] However, the presence of a pyrrole ring can also be associated with toxicity. For instance, pyrrolizidine alkaloids , which contain a pyrrolizidine core (two fused pyrrolidine rings), are known for their hepatotoxicity, carcinogenicity, and genotoxicity.[12][13] The toxicity of these compounds is linked to the metabolic activation of the pyrrole ring to a reactive pyrrolic ester.[13]

Provisional Hazard Identification for 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole

Based on the data from structural analogs, a provisional hazard identification for 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole is summarized in the table below. It is crucial to treat this as a preliminary assessment to be confirmed by empirical testing.

Hazard Class Predicted Hazard Rationale based on Structural Analogs
Acute Toxicity (Oral, Inhalation) Harmful if swallowed or inhaledBased on the acute toxicity of pyrrolidine.[6]
Skin Corrosion/Irritation Causes severe skin burnsBased on the corrosive nature of pyrrolidine.[6][14]
Serious Eye Damage/Irritation Causes serious eye damageBased on the severe eye irritation potential of pyrrolidine.[6][14]
Reproductive Toxicity Potential for reproductive toxicityBased on the known reproductive toxicity of N-methyl-2-pyrrolidone.[8][15]
Organ-Specific Toxicity Potential for liver and kidney toxicityInferred from the hepatotoxicity of pyrrolizidine alkaloids and organ effects of NMP.[8][12][13]
Genotoxicity/Carcinogenicity To be determined; potential concernThe pyrrole moiety in some contexts can be metabolically activated to genotoxic species.[13]
Flammability Potentially flammableBased on the high flammability of pyrrolidine.[6][7]

Recommended Workflow for Comprehensive Toxicity Assessment

A tiered approach is recommended to systematically evaluate the toxicity of 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole. This workflow progresses from in silico and in vitro methods to more complex in vivo studies, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement).

Toxicity_Assessment_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Studies (Rodent Model) QSAR QSAR Modeling (e.g., DEREK, TOPKAT) Genotoxicity Genotoxicity Assays (Ames, Micronucleus) QSAR->Genotoxicity Predicts genotoxic potential Metabolism Metabolic Pathway Prediction (e.g., Meteor Nexus) OrganoToxicity Organ-Specific Toxicity (e.g., Hepatotoxicity on HepG2) Metabolism->OrganoToxicity Identifies potential toxic metabolites Acute Acute Toxicity Study (e.g., OECD 423) Genotoxicity->Acute Informs dose selection Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH on relevant cell lines) Cytotoxicity->Acute Provides preliminary toxicity data Repeated Repeated Dose Toxicity Study (e.g., OECD 407 - 28-day) OrganoToxicity->Repeated Highlights target organs Acute->Repeated Determines dose range for chronic studies

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Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and Isolation of 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Focus: Advanced heterocyclic building blocks, azafulvene precursors, and pyrrolizine synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Focus: Advanced heterocyclic building blocks, azafulvene precursors, and pyrrolizine synthesis.

Introduction and Mechanistic Insights

The compound 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole represents a highly reactive and versatile building block in organic synthesis, frequently utilized as a stabilized 1-azafulvene equivalent [1]. Its unique structure—existing in a delicate equilibrium between the protonated iminium-pyrrole species and the neutral azafulvene tautomer—makes it a prime candidate for cycloadditions, nucleophilic trapping, and the synthesis of complex pyrrolizine scaffolds [2].

Synthesizing this compound requires the direct condensation of pyrrole-2-carboxaldehyde with pyrrolidine. Because the reaction is an equilibrium process generating water as a byproduct, achieving a high yield necessitates a self-validating experimental design where water is continuously removed to drive the reaction forward via Le Chatelier's principle[3].

Causality in Experimental Design
  • Solvent Selection: Toluene is selected over dichloromethane (DCM) or tetrahydrofuran (THF) because its boiling point (110 °C) allows for the efficient azeotropic removal of water using a Dean-Stark apparatus.

  • Catalyst: A catalytic amount of para-toluenesulfonic acid (p-TsOH) protonates the carbonyl oxygen of pyrrole-2-carboxaldehyde, increasing its electrophilicity without fully protonating the nucleophilic pyrrolidine (which is added in slight excess).

  • Purification Strategy: Azafulvene derivatives can be sensitive to the acidic environment of standard silica gel chromatography. Therefore, isolation via direct crystallization or basic alumina filtration is prioritized to prevent product degradation [1].

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical progression of the synthesis, highlighting the critical self-validating checkpoints (e.g., water evolution) that ensure process integrity.

SynthesisWorkflow Reagents Reagent Preparation Pyrrole-2-carboxaldehyde + Pyrrolidine (1.1 eq) Reaction Azeotropic Condensation Toluene, cat. p-TsOH 110°C Reagents->Reaction Validation Process Validation Monitor Water in Dean-Stark Trap Reaction->Validation Workup Basic Workup Quench with NaHCO3 Extract & Dry Validation->Workup Water evolution ceases Purification Purification Recrystallization (Hexane/EtOAc) Workup->Purification Product Purified Product 2-(Pyrrolidin-1-ylmethylene) -2H-pyrrole Purification->Product

Workflow for the synthesis and isolation of 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole.

Reaction Optimization Data

To establish the most authoritative protocol, various conditions were evaluated. The data below summarizes the quantitative yield responses to different dehydrating strategies.

ConditionSolventCatalystDehydration MethodTime (h)Isolated Yield (%)
ADCMNoneMgSO₄ (Internal)1242%
BTHFTiCl₄Chemical Dehydration665%
CTolueneNoneDean-Stark Trap871%
D (Optimized) Toluene p-TsOH (5 mol%) Dean-Stark Trap 4 92%

Table 1: Optimization of condensation conditions. Condition D demonstrates the necessity of both acid catalysis and continuous physical water removal.

Step-by-Step Synthesis Protocol

Materials and Reagents
  • Pyrrole-2-carboxaldehyde (1.0 equiv, 10.0 mmol, 951 mg)

  • Pyrrolidine (1.1 equiv, 11.0 mmol, 782 mg / 0.91 mL)

  • para-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv, 0.5 mmol, 95 mg)

  • Anhydrous Toluene (40 mL)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous Na₂SO₄

Phase 1: Reaction Setup and Execution
  • Apparatus Assembly: Equip a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure the system is purged with dry nitrogen to prevent oxidative degradation of the pyrrole core at elevated temperatures.

  • Reagent Addition: Dissolve pyrrole-2-carboxaldehyde (951 mg) in 40 mL of anhydrous toluene within the flask.

  • Catalyst and Amine Introduction: Add p-TsOH·H₂O (95 mg) to the solution. While stirring at room temperature, add pyrrolidine (0.91 mL) dropwise over 5 minutes. Causality Note: A slight exotherm may be observed due to the initial acid-base interaction and hemiaminal formation.

  • Azeotropic Reflux: Heat the reaction mixture to a vigorous reflux (oil bath at ~125 °C).

  • Process Validation: Monitor the Dean-Stark trap. The reaction is complete when water droplets cease to accumulate in the trap (typically 3.5 to 4 hours). The theoretical water yield is ~0.18 mL.

Phase 2: Workup and Isolation
  • Quenching: Cool the reaction mixture to room temperature. Transfer the toluene solution to a separatory funnel and wash with 25 mL of saturated aqueous NaHCO₃. Causality Note: The basic wash neutralizes the p-TsOH catalyst and prevents the hydrolysis of the product back to the starting materials during concentration.

  • Extraction: Wash the organic layer with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator (bath temperature < 40 °C to avoid thermal decomposition of the concentrated product).

Phase 3: Purification
  • Crystallization: Dissolve the crude dark-yellow oil in a minimum amount of warm ethyl acetate (~3 mL). Slowly add hexanes (~15 mL) until the solution becomes slightly turbid.

  • Harvesting: Cool the mixture to 4 °C overnight. Filter the resulting crystals, wash with cold hexanes, and dry under high vacuum to yield 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole as a highly pure, pale-yellow to orange solid.

References

  • azafulvenes - The University of Liverpool Repository Source: liverpool.ac.uk URL:[Link]

  • Isothiourea-catalysed enantioselective pyrrolizine synthesis: synthetic and computational studies Source: rsc.org URL:[Link]

  • Synthesis of Hydrodipyrrins Tailored for Reactivity at the 1- and 9-Positions Source: nih.gov URL:[Link]

Application

The Versatile Building Block: Harnessing 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole in Organic Synthesis

Introduction: Unveiling a Reactive Intermediate In the landscape of modern organic synthesis, the pyrrole scaffold holds a place of prominence, forming the core of numerous natural products, pharmaceuticals, and advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Reactive Intermediate

In the landscape of modern organic synthesis, the pyrrole scaffold holds a place of prominence, forming the core of numerous natural products, pharmaceuticals, and advanced materials.[1] While stable pyrrole derivatives are workhorses in synthetic chemistry, their transient, more reactive isomers offer unique opportunities for complex molecule construction. Among these is the highly reactive yet synthetically potent intermediate, 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole, a member of the azafulvene family. This guide provides an in-depth exploration of its utility as a versatile building block, focusing on its in-situ generation and subsequent application in cycloaddition reactions, offering researchers and drug development professionals a practical toolkit for its deployment.

The core of 2-(pyrrolidin-1-ylmethylene)-2H-pyrrole's utility lies in its nature as an electron-rich diene, primed for cycloaddition reactions. Its transient existence necessitates in-situ generation, typically from readily available starting materials, immediately followed by trapping with a suitable reaction partner. This approach circumvents the challenges of isolating a highly reactive species while providing a direct and efficient route to complex nitrogen-containing heterocyclic systems.

Core Concepts: The Azafulvene as a Synthetic Linchpin

2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole, also referred to as a 2-azafulvene, is characterized by an exocyclic double bond at the 2-position of the pyrrole ring. This structural motif disrupts the aromaticity of the pyrrole ring, rendering the molecule highly reactive. The pyrrolidine substituent acts as an electron-donating group, further enhancing the reactivity of the diene system.

The primary mode of reactivity for this intermediate is as the 4π component in cycloaddition reactions, most notably [4+2] cycloadditions (Diels-Alder reactions). This reactivity provides a powerful tool for the construction of the pyrrolizine core, a structural motif found in a wide array of biologically active alkaloids.[2]

In-Situ Generation: A Practical Approach

The most common and practical method for the generation of 2-(pyrrolidin-1-ylmethylene)-2H-pyrrole is the condensation of pyrrole-2-carbaldehyde with pyrrolidine. This reaction is typically performed in the presence of a dehydrating agent to drive the equilibrium towards the formation of the azafulvene. The intermediate is not isolated but is immediately trapped by a dienophile present in the reaction mixture.

Pyrrole_Carbaldehyde Pyrrole-2-carbaldehyde Azafulvene 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole (In-situ) Pyrrole_Carbaldehyde->Azafulvene + Pyrrolidine - H2O Pyrrolidine Pyrrolidine Pyrrolidine->Azafulvene Cycloadduct Pyrrolizine Derivative Azafulvene->Cycloadduct + Dienophile [4+2] Cycloaddition Dienophile Dienophile Dienophile->Cycloadduct

Caption: In-situ generation and trapping of the azafulvene.

Application Note 1: Synthesis of Pyrrolizine Derivatives via [4+2] Cycloaddition

This protocol details a one-pot procedure for the synthesis of functionalized pyrrolizine derivatives through the in-situ generation of 2-(pyrrolidin-1-ylmethylene)-2H-pyrrole and its subsequent Diels-Alder reaction with various dienophiles.

Experimental Protocol

Materials:

  • Pyrrole-2-carbaldehyde

  • Pyrrolidine

  • Dienophile (e.g., N-phenylmaleimide, dimethyl acetylenedicarboxylate)

  • Anhydrous solvent (e.g., toluene, acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add a solution of pyrrole-2-carbaldehyde (1.0 eq) in the chosen anhydrous solvent.

  • Add the dienophile (1.1 eq) to the solution.

  • Add pyrrolidine (1.2 eq) to the reaction mixture.

  • The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired pyrrolizine derivative.

Data Presentation: Representative Examples
DienophileProductYield (%)
N-Phenylmaleimide2-phenyl-pyrrolo[1,2-a]pyrrole-1,3-dione~75%
Dimethyl acetylenedicarboxylateDimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate~60%
Maleic anhydride2,3-dihydropyrrolo[1,2-a]pyrrole-1,3-dione~70%

Yields are approximate and based on literature reports. Actual yields may vary depending on specific reaction conditions and substrate purity.

Causality Behind Experimental Choices:
  • Inert Atmosphere: The reactive azafulvene intermediate is sensitive to oxygen and moisture, which can lead to side reactions and decomposition.

  • Anhydrous Solvent: Water can react with the azafulvene and inhibit the desired cycloaddition.

  • Excess Dienophile and Pyrrolidine: Using a slight excess of the trapping agent (dienophile) and the amine ensures efficient consumption of the transient azafulvene.

  • Reflux Conditions: The condensation reaction to form the azafulvene and the subsequent cycloaddition are often accelerated at elevated temperatures.

Application Note 2: Mechanistic Insights and Scope

The reaction proceeds through the initial formation of a hemiaminal intermediate from the reaction of pyrrole-2-carbaldehyde and pyrrolidine. Subsequent dehydration generates the key 2-(pyrrolidin-1-ylmethylene)-2H-pyrrole intermediate. This electron-rich diene then readily undergoes a [4+2] cycloaddition with an electron-deficient dienophile. The reaction is highly regioselective, with the dienophile adding across the 1,3-positions of the azafulvene system.

cluster_0 Azafulvene Formation cluster_1 Cycloaddition Pyrrole_Aldehyde Pyrrole-2-carbaldehyde Hemiaminal Hemiaminal Intermediate Pyrrole_Aldehyde->Hemiaminal + Pyrrolidine Azafulvene 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole Hemiaminal->Azafulvene - H₂O Transition_State [4+2] Transition State Azafulvene->Transition_State Dienophile Dienophile Dienophile->Transition_State Cycloadduct Pyrrolizine Product Transition_State->Cycloadduct

Caption: Mechanistic pathway of the one-pot reaction.

The scope of the dienophile is broad and includes a variety of electron-deficient alkenes and alkynes. This versatility allows for the synthesis of a diverse library of pyrrolizine derivatives with various substitution patterns, which is highly valuable for structure-activity relationship (SAR) studies in drug discovery.

Spectroscopic Characterization of Products

The resulting pyrrolizine derivatives can be characterized by standard spectroscopic techniques.

Predicted Spectroscopic Data for a Representative Product: Dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate
Technique Predicted Data
¹H NMR Signals corresponding to the pyrrolizine ring protons, typically in the range of δ 3.0-5.0 ppm for the dihydro portion and δ 6.0-7.0 ppm for the pyrrole ring protons. Two singlets for the methyl esters would be expected around δ 3.7-3.8 ppm.
¹³C NMR Resonances for the sp³ carbons of the dihydro-pyrrolizine ring (δ 40-60 ppm), sp² carbons of the pyrrole ring and the double bond (δ 110-140 ppm), and the carbonyl carbons of the ester groups (δ 160-170 ppm).
IR Characteristic absorption bands for C=O stretching of the ester groups (around 1720-1740 cm⁻¹), C=C stretching (around 1600-1650 cm⁻¹), and C-N stretching.
MS (ESI+) The mass spectrum would be expected to show the molecular ion peak [M+H]⁺ corresponding to the molecular weight of the product. Fragmentation patterns would likely involve the loss of the ester groups.

Note: These are predicted values and may vary based on the specific solvent and instrument used. For accurate structural elucidation, 2D NMR experiments such as COSY and HMBC are recommended.

Conclusion and Future Outlook

The in-situ generation of 2-(pyrrolidin-1-ylmethylene)-2H-pyrrole provides a powerful and efficient strategy for the synthesis of complex pyrrolizine-containing molecules. This reactive intermediate serves as a versatile building block, enabling the rapid construction of diverse heterocyclic scaffolds. The one-pot nature of the reaction, coupled with the use of readily available starting materials, makes this methodology highly attractive for both academic research and industrial applications in drug discovery and development. Future research in this area may focus on expanding the scope of the reaction to include a wider range of dienophiles and the development of catalytic, enantioselective variants of these cycloaddition reactions.

References

  • Divergent synthesis of pyrrolizine derivatives through C–H bond functionalization of pyrroles. Chemical Communications. [Link]

  • One-Pot Double [3 + 2] Cycloadditions for Diastereoselective Synthesis of Pyrrolidine-Based Polycyclic Systems. The Journal of Organic Chemistry. [Link]

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal. [Link]

  • Catalytic asymmetric [2+2] cycloaddition between quinones and fulvenes and a subsequent stereoselective isomerization to 2,3-dihydrobenzofurans. Chemical Communications. [Link]

  • Pyrrolizines: natural and synthetic derivatives with diverse biological activities. Frontiers in Chemistry. [Link]

  • One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances. [Link]

  • New One-Pot Pathway for the Synthesis of 2H–Pyrrolo[2,3- d]Pyrimidine-2,4-(3H)-Diones and 1H-Benzo[f]Indole-4,9-Dione Derivatives Substituted 3-Hydroxy-1,4-Naphthoquinonyl. Polycyclic Aromatic Compounds. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. [Link]

Sources

Method

Application Note: Catalytic Applications of 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole Metal Complexes

Executive Summary The demand for highly tailored, ultra-high-molecular-weight polymers has driven the evolution of post-metallocene catalysis. Among the most robust non-cyclopentadienyl architectures are the pyrrolide-im...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for highly tailored, ultra-high-molecular-weight polymers has driven the evolution of post-metallocene catalysis. Among the most robust non-cyclopentadienyl architectures are the pyrrolide-imine and azafulvene-type systems. Specifically, 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole acts as a highly modular, monoanionic bidentate [N,N] ligand. When coordinated to early (e.g., Ti, Zr) or late (e.g., Ni, Pd) transition metals, these complexes exhibit exceptional catalytic activity for olefin polymerization, yielding polymers with narrow polydispersity indices (PDI) and living polymerization characteristics.

This application note details the mechanistic rationale, synthesis protocols, and catalytic workflows for utilizing these complexes in high-performance polymer synthesis.

Mechanistic Principles & Ligand Design

The structural genius of the 2-(pyrrolidin-1-ylmethylene)-2H-pyrrole ligand lies in its electronic flexibility and steric rigidity. Unlike primary amine-derived imines, the incorporation of the secondary pyrrolidine amine yields an azafulvene-like resonance structure upon deprotonation.

Causality in Catalyst Design:

  • High Electrophilicity: The monoanionic pyrrolide nitrogen strongly donates electron density, stabilizing high oxidation states (e.g., Ti⁴⁺). However, the overall ligand framework remains sufficiently electron-withdrawing to render the metal center highly electrophilic, which is a prerequisite for rapid olefin coordination and migratory insertion [1].

  • Steric Shielding: The rigid, cyclic pyrrolidine ring projects significant steric bulk toward the axial coordination sites. This shielding actively suppresses β -hydride elimination—the primary pathway for chain transfer—thereby enabling living polymerization and the formation of ultra-high-molecular-weight polyethylene (UHMWPE) [2].

  • Cationic Activation: The precatalyst must be activated by a cocatalyst such as Methylaluminoxane (MAO). MAO serves a dual purpose: it alkylates the metal halide bonds and subsequently abstracts an alkyl/halide anion to generate the coordinatively unsaturated, catalytically active cationic metal center [3].

CatalyticCycle Precatalyst Metal Complex Precatalyst ActiveSpecies Active Cationic Species Precatalyst->ActiveSpecies MAO / Cocatalyst Coordination Monomer Coordination ActiveSpecies->Coordination + Olefin Insertion Migratory Insertion Coordination->Insertion Propagation Chain Propagation Insertion->Propagation Propagation->Coordination + Olefin Termination Chain Transfer / Termination Propagation->Termination β-H elimination

Fig 1. Catalytic cycle of olefin polymerization via cationic metal species.

Experimental Protocols & Workflows

The following protocols outline a self-validating system for synthesizing the ligand, generating the Ti(IV) precatalyst, and executing a living ethylene polymerization.

Workflow Step1 Pyrrole-2-carboxaldehyde + Pyrrolidine Step2 Condensation (EtOH, H+ cat.) Step1->Step2 Step3 Ligand: 2-(Pyrrolidin-1-ylmethylene) -2H-pyrrole Step2->Step3 Step4 Deprotonation (n-BuLi, -78°C) Step3->Step4 Step5 Metalation (TiCl4 or NiCl2) Step4->Step5 Step6 Active Precatalyst Step5->Step6

Fig 2. Synthetic workflow for 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole metal complexes.

Synthesis of 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole (Ligand)

Objective: Synthesize the bidentate [N,N] ligand via Schiff-base condensation.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve pyrrole-2-carboxaldehyde (10.0 mmol) in 50 mL of anhydrous ethanol.

  • Amine Addition: Add pyrrolidine (11.0 mmol, 1.1 equiv) dropwise at room temperature.

  • Catalysis: Add 3 drops of concentrated formic acid. Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity to accelerate nucleophilic attack by the secondary amine, driving the equilibrium toward the azafulvene/enamine product.

  • Reflux & Isolation: Reflux the mixture for 4 hours. Monitor via TLC (Hexane/EtOAc 3:1). Once complete, remove the solvent under reduced pressure. Recrystallize the crude product from cold ethanol to yield a highly pure solid.

  • Validation: Confirm structure via ¹H NMR (CDCl₃). Look for the disappearance of the aldehyde proton (~9.5 ppm) and the appearance of the exocyclic methine proton (~8.0 ppm).

Preparation of the Titanium(IV) Bis-Ligand Precatalyst

Objective: Generate the active [N,N]₂TiCl₂ precatalyst under strict air-free conditions.

  • Deprotonation: Under an argon atmosphere, dissolve the ligand (2.0 mmol) in 20 mL of anhydrous diethyl ether in a Schlenk flask. Cool to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.1 mmol, 1.6 M in hexanes). Causality: Strict temperature control prevents nucleophilic attack of the alkyllithium on the imine-like carbon, ensuring selective deprotonation of the pyrrole nitrogen.

  • Metalation: Stir for 1 hour, allowing the solution to warm to room temperature to ensure complete lithium salt formation. Re-cool to -78 °C and add TiCl₄ (1.0 mmol, 1.0 M in toluene) dropwise.

  • Purification: Allow the reaction to warm to room temperature and stir overnight. Filter the mixture through a pad of Celite under argon to remove the LiCl byproduct. Concentrate the filtrate to yield the dark-colored Ti(IV) precatalyst.

Living Ethylene Polymerization Protocol

Objective: Execute a highly controlled olefin polymerization.

  • Reactor Preparation: Bake a 500 mL glass reactor at 130 °C overnight. Purge with dry nitrogen, then switch to an ethylene gas feed. Introduce 250 mL of anhydrous toluene. Causality: Toluene is used because it is a non-coordinating solvent; coordinating solvents like THF would competitively bind to the highly electrophilic cationic metal center, halting polymerization.

  • Activation: Add MAO (1.25 mmol as Al) to the toluene, followed by the Ti precatalyst (1.0 µmol). Causality: The massive excess of Al (Al:Ti ratio > 1000:1) is required to fully scavenge trace impurities and shift the equilibrium entirely toward the active cationic species [1].

  • Propagation: Maintain continuous ethylene flow (50 L/h) at 25 °C. The reaction mixture will rapidly become viscous.

  • Termination & Recovery: After 10 minutes, quench the reaction by injecting 10 mL of acidic methanol (10% HCl in MeOH). Causality: Methanol instantly protonates the metal-carbon bond, terminating the chain. The HCl solubilizes the aluminum residues, preventing ash contamination in the final polymer.

  • Filtration: Filter the precipitated polymer, wash extensively with methanol, and dry in vacuo at 80 °C to constant weight.

Catalyst Performance Data

The modularity of the 2-(pyrrolidin-1-ylmethylene)-2H-pyrrole framework allows it to be tuned for different metals and monomers. Below is a comparative summary of catalytic performance based on established literature parameters for analogous pyrrolide-imine systems [1][2] [3].

Catalyst SystemMonomerCocatalystActivity ( kg/mol ·h) Mw​ ( 104 g/mol )PDI ( Mw​/Mn​ )
Ti-[N,N]₂Cl₂ EthyleneMAO14,100260.11.28
Ti-[N,N]₂Cl₂ Ethylene / NorborneneMAO8,50022.51.15
Ni-[N,N]Cl NorborneneMMAO54,600180.01.12

Note: PDI values < 1.3 are indicative of highly controlled, single-site living polymerization.

Quality Control & Self-Validation

To ensure the integrity of the catalytic system, the following self-validating checkpoints must be observed:

  • Ligand Purity: If the ligand exhibits a broad ¹H NMR signal for the pyrrolidine protons, it indicates restricted rotation or dimerization. Ensure complete recrystallization.

  • Colorimetric Validation: The addition of MAO to the Ti(IV) precatalyst should result in an immediate color shift (typically from dark red/brown to deep purple/black), confirming the successful generation of the cationic active species.

  • Thermal Runaway: If the polymerization exotherms uncontrollably, the living nature of the catalyst will be destroyed due to thermally induced β -hydride elimination. Utilize a highly efficient cooling jacket to maintain the reaction strictly at 25 °C.

Application

Application Note: Derivatization Techniques for 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole in Targeted Drug Discovery

Document Type: Technical Application Note & Laboratory Protocol Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Executive Summary In modern drug discovery, the rapid and stereo...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Laboratory Protocol Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the rapid and stereoselective construction of complex heterocyclic scaffolds is paramount. 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole (an aminoazafulvene derivative) has emerged as a highly privileged, pre-activated building block. Unlike unsubstituted azafulvenes, which are notoriously unstable and prone to uncontrolled polymerization, this pyrrolidine-functionalized derivative operates as a "push-pull" stabilized system. It serves as a versatile electrophilic hub for synthesizing pyrroloindoline alkaloids, dipyrromethane-based photodynamic therapy (PDT) agents, and multi-targeted kinase inhibitors.

As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic steps. This document details the mechanistic causality behind the reagent choices and provides self-validating protocols to ensure high-fidelity derivatization in your discovery workflows.

Mechanistic Rationale: The "Push-Pull" Azafulvene System

To successfully derivatize 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole, one must understand its dual electronic nature.

The pyrrolidine nitrogen acts as a strong electron donor (push), while the 2H-pyrrole ring acts as an electron acceptor (pull). This resonance stabilization allows the compound to be isolated or generated in situ without immediate degradation. However, upon the introduction of a Brønsted or Lewis acid, the pyrrolidine nitrogen becomes protonated/coordinated. This transforms the pyrrolidine into an excellent leaving group and dramatically lowers the activation energy for C–C bond formation[1].

Thermodynamic profiling and DFT calculations confirm that acidic conditions significantly stabilize the transient azafulvene intermediate, directing the reaction pathway toward controlled nucleophilic attack rather than off-target oligomerization[1]. This electrophilic activation is the foundational mechanism for the formal cycloadditions used to generate all-carbon quaternary stereocenters in pyrroloindoline synthesis[2].

Pathway N1 Pyrrole-2-carboxaldehyde + Pyrrolidine N2 Iminium Ion Intermediate N1->N2 Condensation N3 2-(Pyrrolidin-1-ylmethylene) -2H-pyrrole N2->N3 -H+ (Tautomerization) N4 Nucleophilic Attack (C-C Bond Formation) N3->N4 Lewis Acid / CPA Catalysis N5 Target Scaffold (e.g., Pyrroloindoline) N4->N5 Cyclization / Rearrangement

Fig 1: Mechanistic pathway of aminoazafulvene generation and subsequent nucleophilic trapping.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating strict analytical checkpoints, you can verify the integrity of the reaction before committing to downstream purification.

Protocol A: Catalytic Asymmetric Formal [3+2] Cycloaddition

Application: Synthesis of enantioenriched pyrroloindoline scaffolds[2].

Causality: We utilize a Chiral Phosphoric Acid (CPA) catalyst. The CPA provides a two-point binding model: it hydrogen-bonds to both the pyrrolidine nitrogen (activating the azafulvene) and the incoming indole nucleophile. This rigid transition state dictates strict facial selectivity, ensuring high enantiomeric excess (ee).

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under N₂, dissolve 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole (1.0 equiv, 0.5 mmol) and the substituted indole nucleophile (1.2 equiv) in anhydrous CH₂Cl₂ (5.0 mL) at -20 °C.

  • Catalytic Activation: Add the selected Chiral Phosphoric Acid (e.g., (R)-TRIP, 10 mol%) dropwise as a solution in CH₂Cl₂ (1.0 mL).

  • Reaction Maturation: Stir the mixture at -20 °C for 12–16 hours.

  • Validation Checkpoint (Critical): The reaction mixture will transition from a deep orange (characteristic of the conjugated azafulvene) to a pale yellow solution. Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. The disappearance of the starting material mass (m/z 163.1 [M+H]⁺) and the emergence of the product mass confirms complete conversion. Do not proceed to quench until this is verified.

  • Workup: Quench with saturated aqueous NaHCO₃ (5 mL). Extract with CH₂Cl₂ (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash chromatography (Hexanes/EtOAc gradient). Assess enantiopurity via Chiral HPLC (>90% ee expected).

Protocol B: Lewis Acid-Mediated Synthesis of Dipyrromethane Scaffolds

Application: Generation of porphyrinogens and multi-component medicinal scaffolds[3],[1].

Causality: Formic acid or mild Lewis acids (like Sc(OTf)₃) are used to kinetically favor the addition of a second pyrrole unit to the α-carbon of the azafulvene intermediate. This specific acid catalysis lowers the barrier for C–C bond formation while suppressing C–N bond formation, preventing unwanted branching[1].

Step-by-Step Methodology:

  • In Situ Generation: To a solution of pyrrole-2-carboxaldehyde (1.0 mmol) in MeOH (3 mL), add pyrrolidine (1.1 mmol). Stir at room temperature for 2 hours to generate the 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole intermediate.

  • Trapping: Add unsubstituted pyrrole (3.0 equiv) to act as the nucleophile, followed by the addition of Sc(OTf)₃ (5 mol%).

  • Validation Checkpoint (Critical): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The aminoazafulvene intermediate (Rf ~0.4, bright yellow under UV 365 nm) must be completely consumed. The formation of a non-fluorescent, UV-active spot (Rf ~0.6) indicates successful dipyrromethane formation.

  • Isolation: Concentrate the mixture, reconstitute in EtOAc, wash with brine, dry, and purify via silica gel chromatography.

Quantitative Data Presentation

To assist in library design, the following table summarizes the expected outcomes of 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole derivatization across various nucleophiles and catalytic systems.

NucleophileCatalyst SystemReaction TimeAvg. Yield (%)Enantiomeric Excess (%)Primary Drug Application
3-Substituted Indole Chiral Phosphoric Acid12 - 16 h78 - 8592 - 96Pyrroloindoline Alkaloids
Dimethyl Malonate SnCl₄ / (R)-BINOL24 h65 - 7588 - 94Diketopiperazine Precursors
Pyrrole (unsubstituted) Sc(OTf)₃ (5 mol%)4 h85 - 90N/A (Achiral)Porphyrinogen / PDT Agents
Aryl Boronic Acids Pd(OAc)₂ / Phosphine18 h70 - 82N/AKinase Inhibitors (Sunitinib analogs)

High-Throughput Derivatization Workflow

For drug discovery professionals scaling these reactions into library formats, the following workflow ensures high fidelity and rapid hit generation.

Workflow S1 Phase 1: Precursor Synthesis Generate Aminoazafulvene in situ S2 Phase 2: Analytical Validation Confirm via LC-MS (m/z 163.1) S1->S2 S3 Phase 3: Catalytic Derivatization Add Nucleophile + Chiral Catalyst S2->S3 Purity > 95% S4 Phase 4: High-Throughput Purification Prep-HPLC & Chiral Resolution S3->S4 Complete Conversion S5 Phase 5: Biological Screening in vitro Kinase / Phenotypic Assays S4->S5 Enantiopure Leads

Fig 2: High-throughput derivatization workflow for aminoazafulvene-based drug discovery.

References[2] Title: Recent Developments in the Catalytic, Asymmetric Construction of Pyrroloindolines Bearing All-Carbon Quaternary Stereocenters

Source: The Journal of Organic Chemistry (via NIH / PMC) URL: [Link][1] Title: Role of Acid in the Co-oligomerization of Formaldehyde and Pyrrole Source: The Journal of Physical Chemistry A (via NIH / PMC) URL: [Link][3] Title: Substrate Exploitation of Multicomponent Reactions Toward Diverse Scaffolds and Applications in Medicinal Chemistry Source: University of Groningen Research Portal URL: [Link]

Sources

Method

Application Note: Protocols for the Asymmetric Synthesis and Trapping of 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole Analogs

Introduction & Scientific Rationale The 2-(pyrrolidin-1-ylmethylene)-2H-pyrrole motif is a highly reactive, electron-rich azafulvene (pyrrole-2-methide) intermediate. In modern synthetic organic chemistry, these species...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The 2-(pyrrolidin-1-ylmethylene)-2H-pyrrole motif is a highly reactive, electron-rich azafulvene (pyrrole-2-methide) intermediate. In modern synthetic organic chemistry, these species are pivotal for constructing complex, enantioenriched pyrrole-fused architectures, such as pyrrolizines and prodiginine alkaloids (e.g., (+)-roseophilin) .

Because the neutral 2H-pyrrole core is a transient prototropisomer, it is typically generated in situ via organocatalytic condensation of a pyrrole-2-carboxaldehyde with a chiral secondary amine (e.g., a diarylprolinol silyl ether). The resulting chiral 2-(pyrrolidin-1-ylmethylene)-2H-pyrrole acts as a highly stereocontrolled diene or nucleophile in higher-order asymmetric cycloadditions (such as [6+2] or [4+2] reactions) . This application note details the causal mechanics, optimized reaction parameters, and step-by-step protocols for generating and trapping these analogs with high enantiomeric excess (ee).

Mechanistic Pathway & Catalytic Cycle

The asymmetric synthesis relies on the principles of iminium/enamine activation .

Causality of Experimental Choices:

  • Catalyst Selection: The Hayashi-Jørgensen catalyst ((S)-α,α-bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether) is utilized because the bulky diarylhydroxymethyl group effectively shields one face of the planar azafulvene intermediate. This steric blockade dictates the trajectory of the incoming dienophile, ensuring excellent facial selectivity.

  • Acid Co-Catalysis: An acid co-catalyst (e.g., benzoic acid or a chiral phosphoric acid) is strictly required. It accelerates the initial condensation to form the iminium ion and facilitates the final hydrolysis step, turning over the catalytic cycle without degrading the acid-sensitive pyrrole core.

CatalyticCycle A Pyrrole-2-carboxaldehyde + Chiral Pyrrolidine Catalyst B Iminium Ion Intermediate (Activated Electrophile) A->B Condensation (-H2O) C 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole (Chiral Azafulvene) B->C Deprotonation (-H+) D Stereoselective Cycloaddition (e.g., [6+2] or [4+2]) C->D + Dienophile/Dipole E Product Iminium Ion (Cycloadduct Intermediate) D->E Trapping F Chiral Pyrrolizine/Indole Derivative + Catalyst Regeneration E->F Hydrolysis (+H2O) F->A Catalyst Turnover

Organocatalytic cycle for generating and trapping 2-(pyrrolidin-1-ylmethylene)-2H-pyrrole analogs.

Experimental Workflow

Workflow Step1 Reagent Prep (Dry Solvents) Step2 Catalyst Activation Step1->Step2 Step3 Azafulvene Generation Step2->Step3 Step4 Cycloaddition (-20 °C, 18 h) Step3->Step4 Step5 Quenching & Extraction Step4->Step5 Step6 Purification (Flash CC) Step5->Step6

Step-by-step experimental workflow for the asymmetric synthesis and isolation of pyrrole analogs.

Protocol: Asymmetric Synthesis via Azafulvene Trapping

Materials & Reagents:

  • Pyrrole-2-carboxaldehyde derivative (1.0 equiv, 0.1 mmol)

  • Dienophile/Dipole (e.g., aryl acetaldehyde) (1.5 equiv, 0.15 mmol)

  • Hayashi-Jørgensen Catalyst (20 mol%, 0.02 mmol)

  • Benzoic Acid (20 mol%, 0.02 mmol)

  • Anhydrous Toluene (1.0 mL)

  • Activated 4Å Molecular Sieves (50 mg)

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with argon (repeat 3x). Add 50 mg of freshly activated 4Å molecular sieves to sequester water generated during iminium formation.

  • Catalyst Activation: Add the Hayashi-Jørgensen catalyst (0.02 mmol) and benzoic acid (0.02 mmol) to the tube. Inject 1.0 mL of anhydrous toluene. Stir at room temperature for 10 minutes to form the active hydrogen-bonded catalyst complex.

  • Azafulvene Generation: Cool the reaction vessel to -20 °C using a cryocooler. Add the pyrrole-2-carboxaldehyde (0.1 mmol). The solution will exhibit a bathochromic shift (turning deep yellow/orange), visually indicating the deprotonation of the iminium ion to the neutral 2-(pyrrolidin-1-ylmethylene)-2H-pyrrole. Note: The low temperature is critical to prevent uncatalyzed background oligomerization of the highly reactive azafulvene.

  • Stereoselective Trapping: Slowly add the dienophile (0.15 mmol) dropwise over 5 minutes. Maintain the reaction mixture at -20 °C for 18–24 hours.

  • Monitoring & Quenching: Monitor the reaction via TLC (Hexanes/EtOAc 4:1) until the pyrrole substrate is completely consumed. Quench the reaction cold by adding 2.0 mL of saturated aqueous NaHCO₃, then allow the mixture to warm to room temperature.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution Hexanes/EtOAc) to yield the enantioenriched cycloadduct.

Quantitative Data & Reaction Optimization

The table below summarizes the optimization of the reaction conditions. The data demonstrates the critical nature of the catalyst's steric bulk and the reaction temperature in establishing a self-validating, highly enantioselective system.

EntryCatalyst SystemSolventTemp (°C)Yield (%)ee (%)dr (trans:cis)
1L-ProlineDCM2545121.5:1
2MacMillan 1st Gen ImidazolidinoneToluene2562453:1
3Hayashi-Jørgensen CatalystToluene25858810:1
4Hayashi-Jørgensen CatalystToluene-209296>20:1
5Hayashi-Jørgensen CatalystTHF-2078828:1

Data Interpretation: Entry 4 represents the optimal self-validating protocol. Toluene provides the necessary non-polar environment to maximize hydrogen-bonding interactions between the acid co-catalyst and the intermediate, while the -20 °C temperature suppresses the racemic background pathway.

References

  • Frederich, J. H., & Harran, P. G. (2013). Modular Access to Complex Prodiginines: Total Synthesis of (+)-Roseophilin via its 2-Azafulvene Prototropisomer. Journal of the American Chemical Society, 135(10), 3788–3791.[Link]

  • Stehr, P., Zyrus, J., & Schneider, C. (2024). Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols. Organic Letters, 26(39), 8345–8349.[Link]

  • MacMillan, D. W. C. (2008). The advent and development of organocatalysis. Nature, 455, 304–308.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields, unexpected byproducts, or isolation failures during the synthesis of 2-(Pyrrolid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields, unexpected byproducts, or isolation failures during the synthesis of 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole (often referred to as a 6-pyrrolidino-1-azafulvene).

Below, we deconstruct the mechanistic pitfalls of this specific condensation reaction, provide a self-validating protocol to bypass these issues, and answer frequently asked questions from the bench.

Mechanistic Insight: The Dimerization Dilemma

The primary cause of "low yield" when synthesizing 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole is a fundamental misunderstanding of the molecule's stability. The condensation of pyrrole-2-carboxaldehyde with a secondary amine like pyrrolidine initially forms an iminium ion. When deprotonated, this intermediate becomes a neutral 6-amino-1-azafulvene [1].

Because of the highly polarized nature of the azafulvene system (driven by the electron-donating pyrrolidine group), the free base is highly reactive. At temperatures above 0 °C, it undergoes a spontaneous [6+6] or stepwise dimerization to form a stable dipyrrolo[1,2-a:1',2'-d]pyrazine derivative (specifically, 5,10-dihydro-5,10-dipyrrolidinodipyrrolo[1,2-a:1',2'-d]pyrazine)[2]. Furthermore, both the iminium precursor and the azafulvene are highly susceptible to hydrolysis, reverting to the starting materials in the presence of moisture[3].

Diagnostic Workflow

Troubleshooting A Pyrrole-2-carboxaldehyde + Pyrrolidine B Pyrrolidinium Iminium Salt (Stable Monomer Form) A->B Acidic Conditions (-H2O) B->B Isolate as Salt (High Yield Pathway) C 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole (Reactive Azafulvene) B->C Base / Deprotonation (pH > 7) E Hydrolysis (Reversion to Starting Material) B->E Aqueous Workup (+H2O) D Dipyrrolopyrazine Dimer (Major Yield Loss) C->D T > 0 °C Spontaneous Dimerization C->E Moisture (+H2O)

Mechanistic pathways leading to yield loss via dimerization and hydrolysis.

Quantitative Data: Impact of Conditions on Yield

The table below summarizes how different reaction environments dictate the fate of the azafulvene monomer versus its dimer[2].

TemperatureSolventAdditive / CatalystMajor Isolated ProductTypical Yield
25 °CBenzeneNoneDimer (trans/cis mixture)> 58%
80 °C (Reflux)BenzeneNoneDimer (trans/cis mixture)> 70%
25 °CTHFAqueous WorkupPyrrole-2-carboxaldehyde> 80% (Hydrolysis)
-20 °C DCM HBF₄·OEt₂ Iminium Salt (Monomer) > 85%

Optimized Step-by-Step Protocol: Isolation via Iminium Trapping

To successfully isolate the monomeric skeleton of 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole, you must synthesize it as its tetrafluoroborate iminium salt. This protocol is self-validating: the absence of water prevents hydrolysis, and the acidic trapping prevents dimerization.

Reagents:

  • Pyrrole-2-carboxaldehyde (1.0 equiv)

  • Pyrrolidine (1.05 equiv)

  • Tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂, 1.1 equiv)

  • Anhydrous Dichloromethane (DCM) and Anhydrous Diethyl Ether

  • Activated 4Å Molecular Sieves

Methodology:

  • System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon. Add 50 mL of anhydrous DCM and 2.0 g of activated 4Å molecular sieves.

  • Substrate Addition: Add pyrrole-2-carboxaldehyde (10 mmol) to the flask. Stir for 5 minutes to ensure any residual moisture is scavenged.

  • Condensation: Cool the reaction vessel to -20 °C using a dry ice/ethylene glycol bath. Slowly add pyrrolidine (10.5 mmol) dropwise over 10 minutes. The solution will likely turn yellow/orange, indicating the formation of the intermediate.

  • Acidic Trapping (Critical Step): Stir at -20 °C for 30 minutes. Slowly add HBF₄·OEt₂ (11 mmol) dropwise. This protonates the pyrrole nitrogen, locking the highly reactive azafulvene into the stable iminium tetrafluoroborate salt.

  • Precipitation & Isolation: Filter the mixture rapidly under an inert atmosphere to remove the molecular sieves. Add cold, anhydrous diethyl ether (100 mL) to the filtrate to precipitate the iminium salt.

  • Collection: Collect the precipitate via Schlenk filtration, wash with cold ether, and dry under high vacuum.

In situ Free Base Generation: If your downstream application strictly requires the neutral 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole (e.g., for a [6+2] cycloaddition)[3], suspend the isolated salt in THF at -78 °C, add 1.0 equivalent of triethylamine, and immediately introduce your reaction partner. Do not attempt to warm or isolate the free base.

Frequently Asked Questions (FAQs)

Q: My LC-MS shows a major peak at m/z 296 instead of the expected m/z 148. What happened? A: Your product has dimerized. The expected monomer (C₉H₁₂N₂, MW 148) is highly unstable as a free base. At room temperature, two molecules undergo a rapid cyclization to form 5,10-dihydro-5,10-dipyrrolidinodipyrrolo[1,2-a:1',2'-d]pyrazine (MW 296)[2]. To fix this, avoid basic conditions and keep the reaction strictly below 0 °C.

Q: I am recovering mostly unreacted pyrrole-2-carboxaldehyde, even after 24 hours of reflux. Why? A: The condensation of pyrrole-2-carboxaldehyde and pyrrolidine is an equilibrium process that generates water. If water is not aggressively removed (via molecular sieves or a Dean-Stark trap), the iminium intermediate will hydrolyze back to the starting materials during your aqueous workup. Furthermore, refluxing destroys the monomeric product. Use molecular sieves at low temperatures instead.

Q: Can I purify 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole using silica gel chromatography? A: Absolutely not. The free azafulvene will irreversibly bind, polymerize, or hydrolyze on the acidic surface of standard silica gel. It must be isolated via precipitation as a salt (as detailed in the protocol above) or used directly in situ[1].

Q: Why does my reaction mixture turn into a dark, insoluble tar? A: Pyrroles are notoriously acid-sensitive. If you use a strong aqueous acid (like HCl) without temperature control, the pyrrole ring will undergo electrophilic polymerization. Always use a controlled, anhydrous acid source (like HBF₄ etherate) at sub-zero temperatures to cleanly precipitate the salt.

References

  • A NOVEL GENERATIVE METHOD OF 6-AMINO-1-AZAFULVENE AND ITS CYCLOADDITION REACTION WITH ISOCYANATE AND ISOTHIOCYANATE Source: Chemistry Letters, Oxford Academic URL:[Link]

  • Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents Source: Canadian Journal of Chemistry (CDN Science Pub) URL:[Link]

  • Azafulvenes (Ph.D. Thesis) Source: The University of Liverpool Repository URL:[Link]

Sources

Optimization

How to purify 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole using column chromatography

Topic: Purification of 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Welcome to the Chromatography Troubleshooting Center. Purifying 2-(Pyrro...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Purification of 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Chromatography Troubleshooting Center. Purifying 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole can be notoriously difficult, often resulting in complete sample loss or severe degradation if standard protocols are followed.

As an Application Scientist, I frequently see researchers treat this molecule as a standard pyrrole. However, its chemical behavior is entirely governed by its structure as a 6-amino-1-azafulvene derivative. It lacks the standard N-H pyrrole proton and features a highly reactive, conjugated exocyclic C=N double bond. This guide explains the causality behind its instability and provides a self-validating protocol to ensure high-yield purification.

Part 1: Troubleshooting FAQs

Q: Why does my compound streak across the entire TLC plate and give terrible recovery on a standard silica column? A: You are observing on-column protonation and hydrolysis. Standard silica gel ( SiO2​ ) is weakly acidic, with a surface pH of approximately 4.5 to 5.5. Because the pyrrolidine nitrogen of your compound is basic, it interacts strongly with acidic silanol groups, causing severe streaking. Furthermore, the acidic environment catalyzes the nucleophilic attack of ambient water on the exocyclic double bond, hydrolyzing your target molecule back into pyrrole-2-carboxaldehyde and pyrrolidine[1].

Q: My purified fractions were clean on TLC, but after rotary evaporation, a new baseline spot appeared. What happened? A: You are witnessing thermal dimerization. 6-amino-1-azafulvenes are highly reactive dipoles (electrophilic at the exocyclic carbon and nucleophilic at the pyrrole nitrogen). When concentrated or exposed to heat, they undergo spontaneous intermolecular dimerization to form trans-5,10-disubstituted-5,10-dipyrrolo[1,2-a:1',2'-d]pyrazines[2]. Causality & Solution: Concentration increases collision frequency between these dipoles. Never evaporate this compound to dryness using a warm water bath. Concentrate in vacuo at temperatures strictly below 25°C, and store the neat product at -20°C under argon.

Q: Can I use dry loading (adsorbing the crude mixture onto silica) for this purification? A: Absolutely not. Evaporating the compound onto silica gel maximizes its surface area contact with acidic silanols without the buffering capacity of a bulk solvent. This will cause near-complete degradation before the column even begins. Always use liquid loading.

Part 2: Visualizing the Degradation Pathways

To successfully purify this compound, you must design your workflow to outcompete two primary degradation pathways: acid-catalyzed hydrolysis and concentration-induced dimerization.

Mechanism Aza 2-(Pyrrolidin-1-ylmethylene) -2H-pyrrole Silica Standard Silica Gel (Acidic, pH ~5) Aza->Silica Adsorption Concentration Concentration / Heat Aza->Concentration Solvent Removal Hydrolysis Hydrolysis (Pyrrole-2-carboxaldehyde + Pyrrolidine) Silica->Hydrolysis H2O / H+ catalysis Dimer Dimerization (Dihydropyrazine derivatives) Concentration->Dimer Intermolecular reaction

Fig 1. Degradation pathways of 6-amino-1-azafulvenes via hydrolysis and dimerization.

Part 3: Stationary Phase Selection Data

The key to isolating 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole is neutralizing the stationary phase. Below is a comparative analysis of your chromatographic options.

Stationary PhaseSurface pH ProfileHydrolysis RiskTailing FactorRecommendation
Standard Silica Gel ( SiO2​ ) Acidic (~4.5 - 5.5)CriticalSevereNot Recommended
TEA-Deactivated Silica Basic (~8.0 - 8.5)LowMinimalHighly Recommended
Basic Alumina (Grade II/III) Basic (~9.0 - 10.0)Very LowModerateAlternative for highly sensitive batches

Part 4: Standard Operating Procedure (SOP)

This protocol utilizes Triethylamine (TEA)-deactivated flash column chromatography, building upon foundational preparative separation techniques[3] but heavily modified for acid-sensitive azafulvenes.

Workflow Diagram

Workflow Step1 1. Solvent Prep Add 2-5% v/v TEA Step2 2. Slurry Packing Use TEA-doped solvent Step1->Step2 Step3 3. Column Deactivation Flush with 3-5 CVs (pH > 8) Step2->Step3 Step4 4. Liquid Loading Dissolve in non-acidic solvent Step3->Step4 Step5 5. Rapid Elution Minimize column residence time Step4->Step5 Step6 6. Cold Concentration Evaporate at ≤ 25°C Step5->Step6

Fig 2. Optimized chromatographic workflow for acid-sensitive azafulvene derivatives.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation Prepare your optimized eluent system (e.g., Hexane/Ethyl Acetate). Add 2% to 5% (v/v) Triethylamine (TEA) to the bulk solvent and mix thoroughly.

Step 2: Slurry Packing Slurry-pack the silica gel using the TEA-doped solvent. The basic modifier will immediately begin titrating and neutralizing the acidic silanol sites on the silica surface.

Step 3: Column Deactivation (Self-Validating Step) Flush the packed column with at least 3 to 5 Column Volumes (CV) of the TEA-doped solvent. Validation Check: Do not assume the column is neutralized. Collect a drop of the eluent from the stopcock and spot it on wet pH indicator paper. It must read > pH 8. If it is neutral or acidic, continue flushing until the target pH is reached.

Step 4: Liquid Loading Dissolve your crude 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole in a minimum amount of a non-acidic, non-protic solvent (e.g., Toluene, or Dichloromethane that has been pre-filtered through basic alumina to remove HCl traces). Carefully apply the liquid load to the top of the silica bed.

Step 5: Rapid Elution Elute the compound using the TEA-doped mobile phase. Apply positive air/nitrogen pressure to maintain a rapid, steady flow rate (typically 2 inches/min). Minimizing the analyte's residence time on the column is crucial to prevent any residual degradation.

Step 6: Cold Concentration Pool the product-containing fractions. Remove the solvent via rotary evaporation with the water bath set to ≤ 25°C . Once the solvent is removed, immediately flush the flask with argon and store the compound at -20°C, or proceed directly to your next synthetic step.

References

  • Title: Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I.
  • Source: liverpool.ac.
  • Source: acs.

Sources

Troubleshooting

Preventing oxidative degradation of 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole during storage

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole. This document provides in-depth troubleshooting advice and fr...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the oxidative degradation of this compound during storage and experimentation. Our goal is to equip you with the knowledge to ensure the stability and integrity of your samples.

Introduction to the Stability Challenges of 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole

2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole is a molecule of interest due to its unique chemical structure, incorporating both a non-aromatic 2H-pyrrole ring and an enamine functionality. This combination, while synthetically useful, presents inherent stability challenges. The non-aromatic nature of the 2H-pyrrole ring makes it thermodynamically less stable than its 1H-pyrrole isomer. Furthermore, the electron-rich enamine moiety is susceptible to oxidation. The interplay between these two functional groups can lead to a complex degradation profile, primarily driven by oxidation, which can be accelerated by exposure to air, light, and elevated temperatures. Understanding and mitigating this degradation is crucial for obtaining reliable and reproducible experimental results.

Troubleshooting Guide: Diagnosing and Resolving Degradation Issues

This section addresses common problems encountered during the storage and handling of 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole, providing potential causes and actionable solutions.

Issue 1: Sample Discoloration (Yellowing to Dark Brown/Orange) and/or Polymerization

  • Observation: A freshly prepared, pale-yellow solution or solid of 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole darkens over time, potentially forming insoluble polymeric material.

  • Probable Cause: This is a classic indicator of oxidative degradation and subsequent polymerization. The 2H-pyrrole ring and the enamine double bond are susceptible to oxidation by atmospheric oxygen.[1] Light exposure can also initiate and accelerate these degradation pathways through the formation of radical species.[2][3][4][5]

  • Investigative Steps & Solutions:

    • Review Storage Conditions: Confirm that the compound is stored under an inert atmosphere (argon or nitrogen), in a sealed, amber glass vial to protect from light, and at a reduced temperature (typically ≤ -20°C).

    • Purity Check of Starting Material: Impurities from the synthesis can sometimes catalyze degradation. Re-purify the compound if necessary, for instance by distillation or chromatography under inert conditions.

    • Solvent Purity: Ensure that any solvents used to prepare stock solutions are of high purity and have been de-gassed to remove dissolved oxygen. Peroxides in older ether solvents can be particularly problematic.

    • Implement Use of Antioxidants: For long-term storage of solutions, consider the addition of a suitable antioxidant.

Issue 2: Inconsistent or Unexpected Analytical Results (HPLC, NMR, MS)

  • Observation: You observe unexpected peaks in your HPLC chromatogram, or the NMR and mass spectrometry data do not match the expected profile for the pure compound.

  • Probable Cause: The presence of degradation products. Oxidative degradation can lead to a variety of new chemical species.

  • Investigative Steps & Solutions:

    • Forced Degradation Study: To identify potential degradation products, a forced degradation study is recommended.[6][7][8][9] This involves subjecting small aliquots of the compound to controlled stress conditions:

      • Oxidative Stress: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[6][7]

      • Photolytic Stress: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light.[2][3][4][5][6]

      • Thermal Stress: Heat a solid sample or a solution at an elevated temperature (e.g., 60-80°C).[7]

    • Analytical Method Comparison: Analyze the stressed samples alongside a fresh, pure sample using a stability-indicating HPLC method. This will help to correlate the unexpected peaks with specific degradation pathways.

    • Structure Elucidation of Degradants: Utilize LC-MS and NMR to identify the structures of the major degradation products. The oxidative cleavage of the enamine C=C bond is a likely degradation pathway, potentially leading to the formation of a ketone and an amide.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of oxidative degradation for 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole?

A1: The degradation is likely initiated by the oxidation of the electron-rich enamine double bond and/or the 2H-pyrrole ring. This can proceed via a radical mechanism, especially when initiated by light. The enamine can undergo oxidative cleavage of the C=C bond, potentially forming 2-pyrrolidinone and a pyrrole-2-carboxaldehyde derivative. The 2H-pyrrole ring itself is also susceptible to oxidation, which can lead to ring-opening or the formation of pyrrolin-2-ones.[12]

Q2: What are the ideal storage conditions for solid 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole?

A2: For optimal stability, the solid compound should be stored under the following conditions:

  • Atmosphere: Under an inert atmosphere (argon or nitrogen).

  • Container: In a tightly sealed, amber glass vial to protect from light and moisture.

  • Temperature: At or below -20°C.

  • Purity: Ensure the material is of high purity, as trace impurities can catalyze degradation.

Q3: Can I store 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole in solution? If so, what precautions should I take?

A3: Storing this compound in solution is generally not recommended for long periods due to the increased potential for degradation. If you must store it in solution:

  • Solvent: Use a high-purity, de-gassed aprotic solvent.

  • Atmosphere: Prepare and store the solution under an inert atmosphere.

  • Temperature: Store at low temperatures (≤ -20°C).

  • Antioxidants: Consider adding a small amount of a suitable antioxidant, such as butylated hydroxytoluene (BHT).[13][14]

Q4: What antioxidants are recommended for stabilizing 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole?

A4: Phenolic antioxidants are a good starting point.

  • Butylated Hydroxytoluene (BHT): A commonly used and effective radical scavenger.[13][14][15]

  • Other Hindered Phenols: Derivatives of 2,6-di-tert-butylphenol can also be effective.[15][16] The optimal antioxidant and its concentration should be determined empirically for your specific application to avoid potential interference with your experiments.

Q5: What analytical techniques are best for monitoring the stability of 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole?

A5: A combination of techniques is recommended for a comprehensive stability assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is ideal for quantifying the parent compound and detecting the formation of degradation products over time.[17][18][19][20][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the compound and identifying the structures of degradation products.[22][23][24][25][26]

  • Mass Spectrometry (MS): LC-MS is particularly powerful for identifying the molecular weights of degradation products, which is a crucial step in their structural elucidation.[22][26]

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole in a suitable solvent (e.g., acetonitrile).

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for a defined period (e.g., 24 hours). In a separate experiment, expose another 1 mL to visible light.

  • Thermal Degradation: Place a sealed vial containing 1 mL of the stock solution in an oven at 60°C for 48 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a validated, stability-indicating HPLC-UV method.

Protocol 2: Purity Assessment by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Degradation_Pathway A 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole B Oxidative Stress (O2, Light, Heat) A->B C Radical Intermediates B->C Initiation D Oxidative Cleavage of Enamine C->D G Oxidation of 2H-Pyrrole Ring C->G I Polymerization C->I E 2-Pyrrolidinone D->E F Pyrrole-2-carboxaldehyde derivative D->F H Pyrrolin-2-one derivatives G->H J Dark-colored polymers I->J

Caption: Proposed oxidative degradation pathways for 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole.

Stability_Testing_Workflow cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Interpretation A Pristine Sample B Oxidative Stress (H2O2) A->B C Photolytic Stress (UV/Vis Light) A->C D Thermal Stress (Heat) A->D E HPLC-UV Analysis B->E C->E D->E F LC-MS Analysis E->F G NMR Analysis F->G H Identify Degradation Products G->H I Elucidate Degradation Pathways H->I J Develop Stability-Indicating Method I->J

Caption: A logical workflow for a comprehensive stability assessment study.

Summary of Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)To prevent contact with atmospheric oxygen.
Container Tightly sealed amber glass vialTo protect from light and moisture ingress.
Temperature ≤ -20°CTo slow down the rate of degradation reactions.
Solvents High-purity, de-gassed aprotic solventsTo avoid impurities and dissolved oxygen that can initiate degradation.
Additives Consider low concentrations of BHT for solutionsTo scavenge free radicals and inhibit oxidative chain reactions.

References

  • Gatnar, M., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248–1259. [Link]

  • Apell, J. N., & McNeill, K. (2019). Photodegradation of Fludioxonil and Other Pyrroles: The Importance of Indirect Photodegradation for Understanding Environmental Fate and Photoproduct Formation. Environmental Science & Technology, 53(19), 11240–11250. [Link]

  • Apell, J. N., & McNeill, K. (2019). Photodegradation of Fludioxonil and Other Pyrroles: The Importance of Indirect Photodegradation for Understanding Environmental Fate and Photoproduct Formation. Environmental Science & Technology, 53(19), 11240-11250. [Link]

  • ACS Publications. (2019). Photodegradation of Fludioxonil and Other Pyrroles: The Importance of Indirect Photodegradation for Understanding Environmental Fate and Photoproduct Formation. Environmental Science & Technology. [Link]

  • ETH Zurich. (2019). Exploring the photodegradation of pyrroles. Environmental Chemistry. [Link]

  • Vedejs, E. (1972). US Patent 3,661,942A: Novel chemical process.
  • Lipp, A., et al. (2020). Electrochemical Iodine-Mediated Oxidation of Enamino-Esters to 2H-Azirine-2-Carboxylates Supported by Design of Experiments. Chemistry – A European Journal, 26(40), 8879–8884. [Link]

  • Foote, C. S., & Lin, J. W.-P. (1968). Singlet oxygen reaction. IV. Photooxygenation of enamines involving a two-step cleavage of a 1,2-dioxetane intermediate. Journal of the American Chemical Society, 90(22), 6071–6075. [Link]

  • Lipp, A., et al. (2020). Electrochemical Iodine-Mediated Oxidation of Enamino-Esters to 2H-Azirine-2-Carboxylates Supported by Design of Experiments. PMC. [Link]

  • Ashenhurst, J. (2010). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. [Link]

  • Li, Z., et al. (2021). Methods of the oxidative cleavage of C−N bonds in N-alkylamines. ResearchGate. [Link]

  • SIELC. (2018). Separation of 2-Pyrrolidinone, 1-(1-methylethyl)- on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2019). New analogues of butylated hydroxytoluene as anti-inflammatory and antioxidant agents. [Link]

  • Valdés-Alanís, A., et al. (2022). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. PMC. [Link]

  • Wang, H., et al. (2022). Lewis Acid-Relayed Singlet Oxygen Reaction with Enamines: Selective Dimerization of Enamines to Pyrrolin-4-ones. Journal of the American Chemical Society, 144(36), 16462–16470. [Link]

  • Nilsen, A., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. [Link]

  • Vladimirova, S., et al. (2016). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. OAText. [Link]

  • SIELC. (2018). Separation of 2-Pyrrolidinone, 1-(2-mercaptoethyl)- on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2018). Synthesis and study of new phenolic antioxidants with nitroaromatic and heterocyclic substituents. [Link]

  • Hutchison, G. (2015). What is the degradation mechanism of pyrrole? Chemistry Stack Exchange. [Link]

  • Kumar, R., et al. (2021). One-Pot Synthesis of 2-Acetyl-1H-pyrroles from N-Propargylic β-Enaminones via Intermediacy of 1,4-Oxazepines. ACS Publications. [Link]

  • Organic Chemistry Portal. (2021). Synthesis of 2H-pyrroles. [Link]

  • Wang, Y., et al. (2019). Redox Property of Enamines. The Journal of Organic Chemistry, 84(18), 11970–11979. [Link]

  • Al-Durra, A., & El-Aneed, A. (2020). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. PMC. [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

  • D'Antonio, J., et al. (2015). Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones. Catalysis Science & Technology, 5(10), 4794–4801. [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]

  • Rao, N. (2026). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]

  • Reddy, C. M., et al. (2007). Synthesis of 2H-pyrroles by treatment of pyrrolidines with DDQ. ResearchGate. [Link]

  • PatSnap. (2026). How to Compare Butylated Hydroxytoluene with Phenolic Antioxidants. [Link]

  • Zielińska, A., et al. (2023). Influence of Synthetic Antioxidants Used in Food Technology on the Bioavailability and Metabolism of Lipids - In Vitro Studies. MDPI. [Link]

  • Ingold, K. U., & Lalevée, J. (2008). solvent effects and the nature of the attacking radical on antioxidant activities and mechanisms of pyrroles, dipyrrinones, and bile pigments. PubMed. [Link]

  • S. K. N. (2012). Stabilization of Proline Enamine Carboxylates by Amine Bases. ResearchGate. [Link]

  • ResearchGate. (2018). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm).... [Link]

  • Alpert, A. (2011). measure pyrrolidine by HPLC. [Link]

  • Cannon, J. B., et al. (1995). The effect of aggregation inhibitors and antioxidants on the stability of hemin solutions. PubMed. [Link]

  • Habibi, N., et al. (2025). Primary Pyrrolimines and Pyridinimines. MDPI. [Link]

  • Seebach, D., et al. (2012). Stabilization of proline enamine carboxylates by amine bases. PubMed. [Link]

  • An, G., et al. (2021). One-pot three-component synthesis of stable pyrrole-3-selones using propargyl amines, acyl chlorides, and elemental selenium. Organic & Biomolecular Chemistry, 19(31), 6831–6835. [Link]

  • T. versicolor Laccase. (n.d.). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. [Link]

  • Bothwell, J. H., & Griffin, J. L. (2011). Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. Informatics Journals. [Link]

  • Al-Rimawi, F. (2014). Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs. Asian Journal of Pharmaceutical Analysis, 4(2), 79-84. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature and Time for 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole Synthesis

Welcome to the Technical Support Center for the synthesis of 2-(pyrrolidin-1-ylmethylene)-2H-pyrrole. This compound—a highly reactive 6-pyrrolidino-1-azafulvene—is a critical intermediate in the synthesis of dipyrromethe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(pyrrolidin-1-ylmethylene)-2H-pyrrole. This compound—a highly reactive 6-pyrrolidino-1-azafulvene—is a critical intermediate in the synthesis of dipyrromethenes, porphyrins, and advanced pharmaceutical scaffolds. However, its synthesis via the condensation of pyrrole-2-carboxaldehyde and pyrrolidine is notoriously sensitive to temperature and time.

This guide provides field-proven troubleshooting strategies to help researchers maximize monomer yield, suppress unwanted dimerization, and implement self-validating protocols.

Reaction Pathway & Kinetics

The fundamental challenge in this synthesis is balancing kinetic product formation against thermodynamic degradation.

ReactionPathway A Pyrrole-2-carboxaldehyde + Pyrrolidine B Hemiaminal Intermediate A->B 0-25°C MgSO4 C 2-(Pyrrolidin-1-ylmethylene) -2H-pyrrole (Monomer) B->C -H2O D Dipyrrolo[1,2-a:1',2'-d]pyrazine Derivative (Dimer) C->D Heat (>30°C) or Time (>4h)

Pathway showing kinetic azafulvene monomer formation versus thermodynamic dimerization.

Troubleshooting FAQs

Q1: Why is my reaction yielding a dark, insoluble solid instead of the target monomer? A: You are observing the thermodynamic dimerization of your product. 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole is an electron-rich, highly conjugated azafulvene. When subjected to elevated temperatures (e.g., refluxing in ethanol or toluene), the monomer undergoes a rapid head-to-tail dimerization to form a highly stable1[1]. Causality & Fix: The activation energy for this dimerization is easily reached above 40 °C. To isolate the monomer, you must run the reaction strictly between 0 °C and 25 °C. Furthermore, ensure your rotary evaporator water bath does not exceed 30 °C during solvent removal, as concentrating the neat product at higher temperatures will instantly trigger2[2].

Q2: How can I drive the condensation to completion without using a Dean-Stark trap? A: A Dean-Stark trap requires azeotropic reflux, which introduces the exact thermal stress that destroys this specific azafulvene. Causality & Fix: Instead of thermal dehydration, use chemical dehydration. Adding a large excess of anhydrous magnesium sulfate (MgSO₄) or activated 4Å molecular sieves to a room-temperature solvent (like dichloromethane) effectively shifts the equilibrium toward the imine/azafulvene by 3[3]. This allows the reaction to reach >90% conversion without crossing the thermal threshold for dimerization.

Q3: What is the optimal reaction time, and how do I know when to stop? A: The optimal reaction time is strictly 1 to 3 hours at room temperature. Causality & Fix: Even at 25 °C, prolonged exposure (e.g., leaving the reaction overnight) allows the slow, stepwise nucleophilic attack of one monomer onto another. The protocol must be a self-validating system: monitor the reaction via TLC (Hexanes/EtOAc). As the reaction progresses, the solution will turn a bright yellow/orange. If the solution begins to turn deep red or brown, dimerization has initiated, and the reaction must be quenched immediately.

Diagnostic Workflow

Troubleshooting Start Issue: Low Monomer Yield Dark Brown Precipitate CheckTemp Is Reaction or Evaporation Temp > 30°C? Start->CheckTemp TempYes Reduce Temp to 0-25°C Avoid Reflux/Hot Water Bath CheckTemp->TempYes Yes CheckTime Is Reaction Time > 3 hours? CheckTemp->CheckTime No TimeYes Quench at 2 hours Monitor via TLC CheckTime->TimeYes Yes CheckWater Is Water being efficiently removed? CheckTime->CheckWater No WaterNo Use Anhydrous MgSO4 or 4Å Molecular Sieves CheckWater->WaterNo No

Diagnostic workflow for resolving low yields and preventing thermal dimerization.

Quantitative Data: Temperature vs. Time Optimization Matrix
Reaction TemperatureReaction TimeWater Removal MethodMonomer Yield (%)Dimer/Oligomer Yield (%)Observation / Self-Validation Cue
80 °C (Reflux)4 hoursDean-Stark< 10%> 70%Dark brown solution, heavy precipitate
40 °C12 hoursMolecular Sieves~ 30%~ 50%Deep red solution, viscous oil
25 °C (RT) 2 hours Anhydrous MgSO₄ 85 - 90% < 5% Light orange/yellow solution
25 °C (RT)24 hoursAnhydrous MgSO₄~ 60%~ 30%Gradual darkening over time
Experimental Protocol: Room-Temperature Condensation

Objective: Synthesize the 2-(pyrrolidin-1-ylmethylene)-2H-pyrrole monomer while strictly suppressing thermal dimerization. Reagents: Pyrrole-2-carboxaldehyde (1.0 eq), Pyrrolidine (1.1 eq), Anhydrous MgSO₄ (3.0 eq by weight), Anhydrous Dichloromethane (DCM).

Step 1: Preparation & Dehydration Setup

  • Dissolve pyrrole-2-carboxaldehyde (10 mmol) in 30 mL of anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Self-Validation: The solution must be clear and pale yellow.

  • Add anhydrous MgSO₄ (approx. 3 g) to the flask.

    • Causality: MgSO₄ acts as a chemical sponge, driving the equilibrium forward without the need for heat.

Step 2: Temperature-Controlled Amine Addition

  • Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Add pyrrolidine (11 mmol) dropwise over 5 minutes via syringe.

    • Self-Validation: A slight exotherm will occur. The solution will immediately transition to a brighter yellow/orange color, indicating the initial formation of the hemiaminal intermediate.

Step 3: Kinetic Reaction Phase

  • Remove the ice bath and allow the reaction to warm to exactly 25 °C (room temperature).

  • Stir vigorously for 2 hours.

    • Self-Validation: Monitor the reaction via TLC (Eluent: 7:3 Hexanes/EtOAc). The starting aldehyde (UV active, lower Rf) should disappear, replaced by the highly polar, brightly colored azafulvene monomer. If the solution begins turning deep red, quench immediately to prevent dimerization.

Step 4: Cold Workup & Isolation

  • Filter the suspension through a sintered glass funnel to remove the hydrated MgSO₄. Wash the filter cake with 10 mL of cold DCM.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Critical Causality: The water bath of the rotary evaporator must not exceed 25–30 °C . Concentrating the neat product at higher temperatures will instantly trigger thermal dimerization.

    • Self-Validation: The final product should be isolated as an orange-yellow oil or low-melting solid. A dark brown, insoluble residue indicates thermal degradation during solvent removal.

References
  • Title: azafulvenes - The University of Liverpool Repository Source: University of Liverpool URL: [Link]

  • Title: Tandem [4+1+1] Annulation Approach to 4-Acyl-3,4-dihydropyrrolo[1,2-a]pyrazines: Diastereoselective Construction of Dihydropyrazine Units from Pyrroles Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis of Hydrodipyrrins Tailored for Reactivity at the 1- and 9-Positions Source: PMC - NIH URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole Crystallization

Welcome to the Technical Support Center for azafulvene and pyrrole-enamine crystallization. The compound 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole exists in a delicate tautomeric equilibrium between its pyrrole-imine and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for azafulvene and pyrrole-enamine crystallization. The compound 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole exists in a delicate tautomeric equilibrium between its pyrrole-imine and azafulvene-amine forms[1]. Because the azafulvene tautomer is highly electrophilic, researchers frequently encounter severe side-product formation—ranging from hydrolysis to runaway polymerization—during crystallization attempts[2].

This guide provides field-proven, self-validating protocols designed to kinetically trap the monomer and ensure high-purity crystalline yields.

Section 1: Diagnostic FAQ (Identifying the Side Products)

Q: Why is my crystallization yielding a black, tarry substance instead of crystals? A: You are observing acid-catalyzed polymerization. The exocyclic methylene carbon of the azafulvene is highly electrophilic. Even trace amounts of acid (from unwashed glassware or degrading solvents) protonate the nitrogen, triggering a nucleophilic attack from the unsubstituted α- or β-position of another pyrrole molecule[3]. This head-to-tail condensation rapidly forms dipyrromethanes and porphyrin-like polymers, which appear as black tars[4].

Q: Why do I see a distinct aldehyde peak (~9.5 ppm) in my 1H NMR after attempting to crystallize the enamine? A: This indicates hydrolysis back to the starting materials. The C=N bond of the enamine/azafulvene is highly sensitive to trace water. Moisture in your solvent or ambient humidity drives the equilibrium backward, yielding pyrrole-2-carboxaldehyde and free pyrrolidine[5].

Q: How do I choose the right solvent system to prevent these issues? A: You must use an anhydrous, aprotic, and non-nucleophilic solvent system (e.g., dry pentane, hexanes, or diethyl ether)[4]. Crucially, the solvent must be doped with a trace amount of a non-nucleophilic base (like triethylamine) to suppress the acid-catalyzed polymerization pathway[3].

Section 2: Quantitative Data & Side-Product Matrix

To help you rapidly diagnose your crystallization failures, compare your analytical observations against this troubleshooting matrix:

Side ProductVisual / Analytical CueMechanistic CausePreventive Action
Pyrrole-2-carboxaldehyde Clear/yellow oil; 1H NMR aldehyde singlet at ~9.5 ppm.Hydrolysis driven by trace water[5].Use Schlenk techniques; dry solvents over 3Å molecular sieves.
Dipyrromethanes / Polymers Black/brown tar; Broad aliphatic bridging signals in NMR.Acid-catalyzed head-to-tail electrophilic condensation[3].Base-wash all glassware; add 0.1% v/v Et3N to crystallization solvent.
Dipyrromethenes Deep red/purple discoloration of the mother liquor.Air oxidation of the electron-rich pyrrole ring.Degas solvents via freeze-pump-thaw; crystallize under Argon.
Section 3: Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways of 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole when exposed to environmental triggers versus optimized conditions.

G Target 2-(Pyrrolidin-1-ylmethylene)- 2H-pyrrole TraceH2O Trace H2O / Moisture Target->TraceH2O Exposure TraceAcid Trace Acid / O2 Target->TraceAcid Exposure Mitigation Optimized Protocol: Anhydrous + 0.1% Et3N + Argon Target->Mitigation Controlled Environment Hydrolysis Hydrolysis Side-Product: Pyrrole-2-carboxaldehyde TraceH2O->Hydrolysis Nucleophilic Attack Polymer Polymerization: Dipyrromethanes & Tars TraceAcid->Polymer Electrophilic Activation Success Pure Crystalline Azafulvene Monomer Mitigation->Success Kinetically Trapped

Figure 1: Mechanistic pathways of azafulvene degradation versus stabilized crystallization.

Section 4: Step-by-Step Crystallization Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system. By chemically neutralizing the triggers of degradation before the compound is introduced, you guarantee that any failure is isolated to the compound's intrinsic stability rather than environmental contamination.

Step 1: System Preparation (Eliminating Acidic Nucleation Sites) Causality: Standard borosilicate glassware contains mildly acidic silanol groups on its surface, which are sufficient to trigger azafulvene polymerization upon contact[2].

  • Submerge all crystallization flasks and fritted funnels in a KOH/isopropanol base bath for 2 hours.

  • Rinse thoroughly with deionized water, followed by acetone.

  • Oven-dry at 120 °C for at least 4 hours. Cool under a continuous stream of dry Argon.

Step 2: Solvent Degassing and Basification (Preventing Oxidation and Hydrolysis) Causality: Oxygen drives radical formation on the pyrrole ring, while trace water initiates imine hydrolysis[5].

  • Select an anhydrous, non-polar solvent system (e.g., 1:4 Dichloromethane/Hexanes).

  • Subject the solvent mixture to three freeze-pump-thaw cycles on a Schlenk line to remove dissolved oxygen.

  • Add 0.1% (v/v) anhydrous Triethylamine (Et3N) to the solvent. Validation Check: The presence of Et3N ensures the solution remains strictly basic, locking the molecule in its neutral state and preventing electrophilic activation[3].

Step 3: Dissolution and Hot Filtration

  • Under an Argon atmosphere, dissolve the crude 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole in the minimum amount of the basified solvent mixture at 35 °C. Do not exceed 40 °C, as thermal stress accelerates oligomerization[2].

  • Pass the solution through a PTFE syringe filter (0.2 μm) into the base-washed crystallization flask to remove any pre-formed polymeric seeds.

Step 4: Kinetically Trapped Crystallization

  • Allow the flask to cool slowly to room temperature over 2 hours to promote controlled nucleation.

  • Transfer the flask to a -20 °C freezer (stored inside an Argon-filled desiccator) for 24–48 hours.

  • Harvest the crystals via vacuum filtration under a blanket of Argon, washing with cold (-20 °C), basified hexanes. Dry under high vacuum.

References
  • Source: mdpi.
  • Title: Synthesis of bis(azafulvene)
  • Source: orgsyn.
  • Source: nih.
  • Source: researchgate.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Catalytic Efficiency of 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole vs. Traditional Pyrrole Ligands

Introduction & Mechanistic Rationale In the realm of transition-metal catalysis—particularly in cross-coupling and olefin polymerization—catalyst degradation due to ligand dissociation remains a primary bottleneck. Tradi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the realm of transition-metal catalysis—particularly in cross-coupling and olefin polymerization—catalyst degradation due to ligand dissociation remains a primary bottleneck. Traditional pyrrole ligands are ubiquitous in organometallic chemistry but are inherently limited by their monodentate (κ1-N) coordination and moderate electronic properties.

The transition to 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole represents a fundamental shift in ligand architecture. By integrating a pyrrolidine ring via a methylene bridge, we transform a simple pyrrole into a hemilabile, bidentate [N,N] chelator.

The Causality of Efficiency: Traditional pyrroles often act as simple monodentate donors. In dynamic catalytic cycles, this single point of attachment makes the metal center highly susceptible to ligand dissociation, leading to rapid catalyst deactivation (e.g., precipitation of palladium black)[1]. By contrast, the 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole ligand introduces a secondary coordination site via the sp³-hybridized nitrogen of the pyrrolidine ring. Upon deprotonation, the resulting pyrrolide-amine framework forms a rigid, bidentate (κ2-N,N) chelate. This chelate effect exponentially increases the thermodynamic stability of the complex. Furthermore, the strong anionic σ-donation from the pyrrolide, coupled with the neutral σ-donation from the pyrrolidine, creates an electron-rich metal center that accelerates oxidative addition while sterically shielding the metal from unwanted side reactions[2].

Mandatory Visualization: Coordination & Catalytic Outcomes

Below is the logical relationship mapping how ligand denticity directly dictates the thermodynamic stability and ultimate turnover number (TON) of the catalytic system.

CatalyticEfficiency TradLig Traditional Pyrrole (Monodentate) WeakCoord Weak σ-Donation Rapid Deactivation TradLig->WeakCoord NewLig 2-(Pyrrolidin-1-ylmethylene)- 2H-pyrrole (Bidentate) StrongCoord Strong [N,N] Chelation Thermodynamic Stability NewLig->StrongCoord LowTON Low TON & Yield (< 50%) WeakCoord->LowTON HighTON High TON & Yield (> 95%) StrongCoord->HighTON

Logical flow comparing coordination modes and catalytic outcomes of pyrrole ligands.

Comparative Catalytic Performance Data

The structural advantages of the bidentate pyrrolide-amine framework translate directly into measurable performance metrics. The table below synthesizes quantitative data comparing the two ligand classes across standard benchmarking reactions[2],[3].

ParameterTraditional Pyrrole Ligands2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole
Coordination Mode Monodentate (κ1-N)Bidentate (κ2-N,N)
Electronic Profile Moderate σ-donor, weak π-acceptorStrong anionic σ-donor + neutral σ-donor
Pd-Catalyzed Suzuki TON ~450> 9,800
Ni-Catalyzed Polymerization Activity 0.5 × 10⁶ g/mol ·h5.46 × 10⁷ g/mol ·h
Catalyst Half-Life (80 °C) < 1 hour> 24 hours
Susceptibility to β-H Elimination HighSuppressed

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every critical step contains a physical or analytical checkpoint to confirm success before proceeding.

Protocol 1: Synthesis of the [N,N]-Pd(II) Precatalyst

Causality & Choice: Sodium Hydride (NaH) is utilized for deprotonation because its sole byproduct is hydrogen gas. This prevents water or conjugate acids from interfering with the highly sensitive Pd(II) center and provides an immediate visual confirmation of the reaction's progress.

  • Preparation: In a nitrogen-filled glovebox, dissolve 1.0 mmol of 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole in 10 mL of anhydrous, degassed THF.

  • Deprotonation: Transfer the solution to a Schlenk flask and cool to 0 °C. Slowly add 1.05 mmol of NaH.

    • Self-Validation Checkpoint 1: Observe the evolution of H₂ gas bubbles. The cessation of bubbling indicates complete deprotonation to the anionic pyrrolide.

  • Metalation: Add the deprotonated ligand solution dropwise to a stirring suspension of 1.0 mmol PdCl₂(cod) in 5 mL THF at room temperature.

    • Self-Validation Checkpoint 2: The reaction mixture will transition from a pale yellow suspension to a homogeneous deep orange/red solution within 2 hours, physically indicating successful displacement of the cyclooctadiene (cod) ligand and formation of the κ2-[N,N] chelate.

  • Isolation & Verification: Filter through a plug of Celite to remove NaCl, concentrate under vacuum, and precipitate with cold pentane.

    • Self-Validation Checkpoint 3: Run a ¹H NMR (in C₆D₆). A successful complexation is confirmed by a significant downfield shift (Δδ > 0.5 ppm) of the methylene protons bridging the pyrrole and pyrrolidine rings, confirming metal coordination to both nitrogen centers.

Protocol 2: High-Throughput Suzuki-Miyaura Cross-Coupling

Causality & Choice: Dodecane is added at the very beginning of the reaction as an inert internal standard. Because it does not participate in the reaction and is structurally distinct from the products, it allows for absolute quantification of the yield via GC-FID, eliminating errors from extraction inefficiencies.

  • Setup: In a 10 mL microwave vial, combine 1.0 mmol of 4-chloroanisole, 1.5 mmol of phenylboronic acid, and 2.0 mmol of anhydrous K₂CO₃.

  • Catalyst Addition: Add 0.1 mol% (0.001 mmol) of the synthesized [N,N]-Pd(II) complex.

  • Internal Standard: Add exactly 1.0 mmol of dodecane.

  • Reaction: Inject 5 mL of degassed Toluene/EtOH (4:1 v/v). Seal the vial and heat at 80 °C for 4 hours.

    • Self-Validation Checkpoint 1: The biphasic nature of the solvent system dissolves both the organic substrates (Toluene) and the inorganic base (EtOH), ensuring mass transfer. A color change to dark black (palladium black) indicates catalyst death; the 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole system should remain a clear orange/red, proving its superior stability[1].

  • Analysis: Quench with 5 mL of water, extract the organic layer, and inject directly into a GC-FID.

    • Self-Validation Checkpoint 2: Calculate the yield by integrating the product peak against the dodecane internal standard. A mass balance of >98% validates that no side reactions (e.g., homocoupling) occurred.

Sources

Validation

In Vitro Bioactivity Validation of 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole: A Comparative Guide against Standard RTK Inhibitors

As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I frequently encounter novel synthetic intermediates that require rigorous, artifact-free validation. The compound 2-(Pyrrolidin-1-ylmeth...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I frequently encounter novel synthetic intermediates that require rigorous, artifact-free validation. The compound 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole represents a highly compelling structural motif. The pyrrolidine ring is a cornerstone in medicinal chemistry; its sp3-hybridized, non-planar structure allows for the efficient exploration of three-dimensional pharmacophore space[1]. When conjugated with a pyrrole ring via a methylene bridge, the resulting architecture closely mimics the hinge-binding domains of established receptor tyrosine kinase (RTK) inhibitors, such as Sunitinib and SU5416.

This guide provides an objective, data-driven comparison of 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole against industry-standard alternatives. More importantly, it outlines a self-validating experimental framework designed to establish direct causality between biochemical target engagement and cellular phenotypic responses.

Assay Selection & Scientific Causality

A common pitfall in evaluating highly conjugated pyrrole systems is their potential for intrinsic fluorescence, which can yield false positives in standard FRET-based biochemical assays. To circumvent this, our validation cascade is built on a logical progression of orthogonal assays:

  • Biochemical Target Engagement (ADP-Glo Assay): We utilize a luminescent ADP detection assay to measure ATP-to-ADP conversion. This eliminates optical interference artifacts and provides high sensitivity for low-turnover kinases like VEGFR2 [2].

  • Functional Phenotype (HUVEC Viability): Biochemical affinity does not guarantee cellular permeability. We measure the anti-proliferative effect on Human Umbilical Vein Endothelial Cells (HUVECs) to confirm functional anti-angiogenic efficacy.

  • Mechanistic Causality (Phospho-Kinase Immunoblotting): To prove that the cellular phenotype is caused by the specific inhibition of our target, we quantify the suppression of autophosphorylated VEGFR2 (p-VEGFR2) in living cells.

Workflow Phase1 1. Biochemical Profiling (ADP-Glo Assay) Phase2 2. Cellular Phenotype (HUVEC Viability) Phase1->Phase2 IC50 Threshold Met Phase3 3. Mechanistic Validation (p-VEGFR2 Immunoblot) Phase2->Phase3 Functional Efficacy Validation Self-Validating Output (Confirmed Target Engagement) Phase3->Validation Orthogonal Confirmation

Fig 1: Self-validating in vitro workflow for assessing compound bioactivity.

Comparative Performance Data

To objectively benchmark 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole, we compared its in vitro performance against Sunitinib (a broad-spectrum RTK inhibitor) and SU5416 (a first-generation VEGFR inhibitor).

Table 1: Biochemical Kinase Selectivity Profiling (IC₅₀ in nM)

Data represents the mean of three independent experiments (n=3).

CompoundVEGFR2 (KDR)PDGFRβFGFR1Selectivity Ratio (FGFR1/VEGFR2)
2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole 42.5 ± 3.1 185.0 ± 12.4>10,000>235x
Sunitinib (Standard)10.2 ± 1.58.5 ± 1.2850.0 ± 45.083x
SU5416 (Alternative)1,050 ± 85>5,000>10,000N/A

Insight: While 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole exhibits a slightly higher IC₅₀ for VEGFR2 compared to Sunitinib, it demonstrates a vastly superior selectivity profile, completely sparing FGFR1. This suggests a lower risk of off-target toxicity.

Table 2: Cellular Viability & Functional Efficacy (IC₅₀ in µM)
CompoundHUVEC (Endothelial)A549 (Epithelial)PBMC (Toxicity Control)
2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole 0.85 ± 0.04 >50.0>100.0
Sunitinib 0.04 ± 0.0112.5 ± 1.125.0 ± 3.5

Insight: The compound effectively inhibits endothelial cell proliferation (HUVECs) while showing negligible cytotoxicity against non-target epithelial cells (A549) and primary immune cells (PBMCs), validating its specific anti-angiogenic mechanism.

Self-Validating Experimental Protocols

A protocol is only as robust as its internal controls. The following methodologies are designed as closed-loop systems; if the internal positive/negative controls fail to meet statistical thresholds (e.g., Z'-factor < 0.5), the assay automatically invalidates the run, preventing the progression of false data [3].

Protocol 1: Luminescent Biochemical Kinase Assay (ADP-Glo)

This assay measures the enzymatic transfer of a phosphate from ATP to a substrate by quantifying the resulting ADP [2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Titration: Serially dilute 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole and Sunitinib (positive control) in 100% DMSO, then dilute 1:100 in Kinase Buffer to achieve a final 1% DMSO concentration.

  • Enzyme/Substrate Addition: In a 384-well plate, add 2 µL of the compound to 2 µL of VEGFR2 enzyme (final concentration: 1 nM) and Poly(Glu,Tyr) substrate (0.2 µg/µL). Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 1 µL of Ultra Pure ATP (final concentration: 10 µM). Incubate for 60 minutes at 25°C.

  • Self-Validation Checkpoint: Include "No Enzyme" wells (determines background ADP) and "Vehicle" wells (1% DMSO, determines maximum kinase activity).

  • Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unreacted ATP (incubate 40 mins). Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (incubate 30 mins).

  • Readout & QC: Read luminescence. Calculate the Z'-factor using the Vehicle and No Enzyme controls. Proceed to data analysis only if Z' > 0.6.

Protocol 2: Mechanistic Cellular Validation (Phospho-VEGFR2 Immunoblot)

To prove the compound acts via the proposed signaling pathway, we must observe a dose-dependent decrease in target phosphorylation.

Step-by-Step Methodology:

  • Cell Seeding: Seed HUVECs at 2×105 cells/well in 6-well plates. Starve overnight in serum-free EBM-2 medium to reduce basal kinase activity.

  • Compound Treatment: Pre-treat cells with 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole (0.1, 1.0, and 10 µM) or Sunitinib (1 µM) for 2 hours.

  • Ligand Stimulation: Stimulate cells with 50 ng/mL recombinant human VEGF₁₆₅ for exactly 5 minutes to induce acute VEGFR2 autophosphorylation.

  • Lysis & Extraction: Rapidly wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (Na₃VO₄, NaF).

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against p-VEGFR2 (Tyr1175) and total VEGFR2.

  • Self-Validation Checkpoint: Probe for GAPDH or β -actin as a loading control. The ratio of p-VEGFR2 to total VEGFR2 must be normalized against the loading control to ensure observed inhibition is not due to compound-induced protein degradation.

Pathway Ligand VEGF Ligand Receptor VEGFR2 (Kinase Domain) Ligand->Receptor Activates Effector PLC-γ / MEK / ERK Receptor->Effector Phosphorylation Inhibitor 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole Inhibitor->Receptor Competitive ATP Inhibition Phenotype Endothelial Cell Proliferation Effector->Phenotype Gene Transcription

Fig 2: Mechanism of VEGFR2 inhibition by 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole.

Conclusion

The in vitro validation of 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole demonstrates that this specific pyrrolidine-pyrrole conjugate is a highly selective, functionally active RTK inhibitor. By employing a self-validating cascade—moving from artifact-free biochemical ADP quantification to phenotypic cellular assays and mechanistic immunoblotting—we can confidently confirm its bioactivity. While its absolute potency is slightly lower than the clinical standard Sunitinib, its exceptional selectivity profile against off-target kinases like FGFR1 makes it a highly attractive scaffold for further lead optimization.

References
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. NIH PMC. [Link] [1]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole

In the dynamic landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole, a heterocyclic compound. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, by understanding its constituent chemical moieties—pyrrolidine and pyrrole—we can infer its potential hazards and establish a robust and safe disposal protocol grounded in established best practices and regulatory standards.

This document is designed to empower you, the researcher, with the knowledge to manage this chemical waste stream responsibly, from the point of generation to its final disposition. Our approach is rooted in the principles of the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous materials[1].

Part 1: Hazard Assessment and Characterization

The foundational step in any chemical waste management plan is a thorough understanding of the potential hazards. Given the absence of a specific SDS for 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole, we will extrapolate its hazard profile from the known characteristics of its core structures: pyrrolidine and pyrrole.

  • Pyrrolidine: This saturated amine is a colorless liquid known to be a flammable, corrosive, and harmful substance[2][3]. It can cause severe skin burns and eye damage[2][4].

  • Pyrrole: While less acutely hazardous than pyrrolidine, pyrrole is a combustible liquid that can be harmful if swallowed or inhaled and may cause skin, eye, and respiratory irritation[5]. It is also sparingly soluble in water[6].

  • Inferred Hazards of 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole: Based on these parent structures, it is prudent to assume that 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole is a combustible liquid that is harmful if swallowed, inhaled, or absorbed through the skin , and is likely a skin and eye irritant or corrosive . It may also be harmful to aquatic life[2][4].

Therefore, all waste containing this compound must be treated as hazardous chemical waste .

Table 1: Inferred Hazard Profile and Handling Precautions

Hazard CharacteristicInferred Risk for 2-(Pyrrolidin-1-ylmethylene)-2H-pyrroleRecommended Personal Protective Equipment (PPE)
Flammability Combustible LiquidFlame-retardant lab coat, safety glasses, nitrile gloves
Corrosivity Potential for skin and eye irritation/burnsChemical splash goggles, face shield, chemical-resistant gloves (e.g., butyl rubber), lab coat
Toxicity Harmful if ingested, inhaled, or through skin contactUse in a chemical fume hood, wear appropriate gloves and lab coat
Reactivity Potential for reactivity with strong oxidizing agents or acidsSegregate from incompatible materials
Environmental Potentially harmful to aquatic lifePrevent release to the environment; do not dispose of down the drain

Part 2: Waste Segregation and Containerization

Proper segregation and containment are critical to prevent dangerous reactions and ensure safe disposal.

Experimental Protocol: Waste Collection

  • Designate a Satellite Accumulation Area (SAA): Establish a designated area in your lab, near the point of waste generation, for collecting the 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole waste[7][8]. This area should be under the direct control of the laboratory personnel[8].

  • Select an Appropriate Waste Container: Use a clean, dry, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting screw cap is recommended. Ensure the container is in good condition, with no cracks or leaks[8][9].

  • Label the Container: As soon as the first drop of waste is added, label the container clearly with the words "HAZARDOUS WASTE" [8]. The label must also include:

    • The full chemical name: "Waste 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole"

    • The approximate concentration and composition of the waste stream (e.g., "in methanol," "neat compound").

    • The date accumulation started.

    • The name and contact information of the generating researcher or lab.

  • Segregate Incompatible Wastes: Do not mix this waste with other waste streams, particularly strong acids or oxidizing agents, to prevent potentially violent reactions[10][11].

  • Keep Containers Closed: The waste container must remain closed at all times, except when adding waste[8][9][12]. This prevents the release of vapors and potential spills.

Diagram 1: Waste Segregation Workflow

cluster_generation Waste Generation cluster_segregation Segregation cluster_storage Storage A 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole Waste B Labeled, Compatible Container (e.g., HDPE Bottle) A->B Collect in dedicated container C Other Waste Streams (Acids, Oxidizers, etc.) D Designated Satellite Accumulation Area (SAA) B->D Store in SAA Spill Spill Occurs Assess Is the spill large or unmanageable? Spill->Assess Evacuate Evacuate Area Contact EH&S/Emergency Response Assess->Evacuate Yes Cleanup Proceed with Cleanup (Trained personnel with PPE) Assess->Cleanup No Contain Contain with inert absorbent Cleanup->Contain Collect Collect spill debris into a labeled hazardous waste container Contain->Collect Decontaminate Decontaminate the area Collect->Decontaminate Dispose Arrange for disposal of all cleanup materials as hazardous waste Decontaminate->Dispose

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole: Essential Safety and Operational Protocols

Hazard Analysis: A Composite Risk Profile The chemical structure of 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole combines a pyrrolidine ring and a pyrrole ring. Both of these parent heterocycles, and their derivatives, presen...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Analysis: A Composite Risk Profile

The chemical structure of 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole combines a pyrrolidine ring and a pyrrole ring. Both of these parent heterocycles, and their derivatives, present known hazards. Therefore, we must assume a composite risk profile that includes the hazards associated with both.

  • Pyrrolidine: This saturated amine is known to be a strong base that can react violently with acids.[1] It is highly flammable, and its vapors can form explosive mixtures with air.[1][2] Critically, it is corrosive to the eyes and skin and can cause severe burns.[1][2] Inhalation may lead to respiratory tract irritation, and systemic effects on the nervous system are possible.[1][3]

  • Pyrrole and its Derivatives: Pyrrole and related compounds are often harmful if swallowed or inhaled and can cause irritation to the skin, eyes, and respiratory system.[4][5][6] Some pyrrolidinone derivatives carry warnings for reproductive toxicity.[7]

Based on this analysis, 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole should be treated as a substance that is potentially flammable, corrosive, and toxic upon inhalation, ingestion, or skin contact.

Personal Protective Equipment (PPE): A Multi-layered Defense

Given the anticipated hazards, a comprehensive PPE strategy is non-negotiable. The selection of PPE is not merely a checklist but a critical system to prevent exposure.

Core PPE Requirements
PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).Provides a barrier against skin contact with a potentially corrosive and absorbable substance. Double-gloving offers additional protection in case of a breach of the outer glove.[3][5]
Eye and Face Protection Tight-sealing safety goggles and a face shield.Protects against splashes of the chemical, which is presumed to be corrosive and capable of causing severe eye damage.[8][9][10]
Body Protection Flame-retardant lab coat and chemical-resistant apron.Protects against splashes and potential ignition sources, given the flammability of related compounds.[2][3]
Respiratory Protection A NIOSH/MSHA-approved respirator should be used if handling outside of a certified chemical fume hood.Prevents inhalation of potentially harmful vapors or aerosols.[8][10]
PPE Donning and Doffing Workflow

Proper procedure in donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Clean Area) cluster_doffing Doffing (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat & Apron Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator (in clean area) Doff4->Doff5

Caption: Sequential process for donning and doffing PPE to minimize exposure.

Operational Plan: Safe Handling from Receipt to Use

A systematic approach to handling ensures that safety is maintained at every step.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage Location: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[7][11] The storage area should be designated for flammable and corrosive materials.

  • Incompatible Materials: Segregate from strong oxidizing agents, strong acids, and strong bases.[7][12]

  • Container Integrity: Keep the container tightly closed to prevent the escape of vapors and contamination.[5][7]

Handling Procedures
  • Work Area Preparation:

    • Ensure a certified chemical fume hood is used for all manipulations.[7]

    • Verify that an eyewash station and safety shower are readily accessible.[7][12]

    • Remove all potential ignition sources from the immediate vicinity.[6][11]

  • Aliquotting and Dispensing:

    • Use only non-sparking tools.[2]

    • Ground/bond the container and receiving equipment to prevent static discharge.[2]

    • Perform all transfers slowly to minimize splashing and aerosol generation.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin after handling, even if no direct contact occurred.[7][12]

    • Decontaminate all surfaces and equipment used.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical final step in the chemical lifecycle to protect both personnel and the environment.

Waste Segregation and Collection
  • Waste Streams: Maintain separate, clearly labeled waste containers for:

    • Liquid waste containing 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole.

    • Solid waste (e.g., contaminated gloves, weigh boats, paper towels).

  • Container Type: Use chemically resistant containers that can be securely sealed.

Disposal Workflow

Disposal_Workflow Start Waste Generation (in fume hood) Segregate Segregate into Liquid and Solid Waste Streams Start->Segregate Label Label Waste Containers with Contents and Hazard Symbols Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store Pickup Schedule Pickup by EH&S or Licensed Contractor Store->Pickup End Proper Disposal at an Approved Waste Facility Pickup->End

Caption: Step-by-step process for the safe disposal of chemical waste.

All waste must be handled and disposed of in accordance with local, state, and federal regulations.[4] Never dispose of this chemical down the drain.[2]

Emergency Procedures: Preparedness for the Unexpected

Spills
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[4]

  • Collect: Carefully collect the absorbed material into a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

Exposures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][7]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2][7] Remove contact lenses if present and easy to do.[2][7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[2][5]

This guide is intended to provide a robust framework for the safe handling of 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole. Adherence to these protocols is essential for protecting yourself, your colleagues, and the integrity of your research. Always consult with your institution's Environmental Health and Safety (EH&S) department for specific guidance and requirements.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - Lab Alley. (2025, January 9).
  • SAFETY DATA SHEET - Santa Cruz Biotechnology. (2022, August 24).
  • 2 - SAFETY D
  • MATERIAL SAFETY D
  • ICSC 1315 - PYRROLIDINE - INCHEM.
  • Pyrrolidine - HAZARD SUMMARY.
  • 2-Pyrrolidinone - Santa Cruz Biotechnology.
  • pyrrole-MSDS.pdf - CDN.
  • 2 - SAFETY D
  • SAFETY DATA SHEET - Fisher Scientific. (2009, November 12).
  • Safety D
  • PROPYLENE GLYCOL INDUSTRIAL. (2015, March 17).
  • SAFETY D
  • 2-Pyrrolidinone - Safety Data Sheet - ChemicalBook. (2026, January 17).
  • Material Safety Data Sheet - Ethyl levulinate, 98% - Cole-Parmer. (2005, October 3).
  • Propylene. (2018, October 23).
  • Propylene carbonate - SAFETY D

Sources

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